Product packaging for Smifh2(Cat. No.:CAS No. 340316-62-3)

Smifh2

Cat. No.: B1681832
CAS No.: 340316-62-3
M. Wt: 377.2 g/mol
InChI Key: MVFJHEQDISFYIS-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SMIFH2 (Small Molecule Inhibitor of Formin Homology 2 Domains) is a cell-permeable compound that acts as a broad-spectrum inhibitor of the formin family of cytoskeletal regulators . It was identified in a high-throughput screen for molecules that inhibit actin assembly mediated by the mouse formins mDia1 (DIAPH1) and mDia2 (DIAPH3) . Its primary mechanism of action is through targeting the conserved FH2 domain, which formins use to nucleate and processively elongate unbranched actin filaments . This compound effectively inhibits formin-mediated actin polymerization in vitro with IC50 values typically ranging from 5 to 30 µM for various mammalian and yeast formins, without affecting spontaneous actin polymerization or Arp2/3 complex-mediated nucleation . This inhibitor has become an invaluable chemical tool for probing formin function across a wide range of biological contexts and species. Key research applications include the study of cytokinetic ring assembly, stress fiber formation, filopodia dynamics, cell polarity establishment, and cell migration . In cellular studies, this compound has been used to investigate asymmetric division and spindle assembly in mouse and goat oocytes , the regulation of mitochondrial function , and the interplay between the actin and microtubule cytoskeletons . It is critical for researchers to note that this compound is a pan-formin inhibitor affecting multiple formin family proteins and also has documented off-target effects. Studies have shown that it can inhibit several myosin motors, including myosin 5, 7a, and 10, sometimes with even greater potency than its inhibition of formins . Additional off-target effects include the induction of p53 degradation and subsequent remodeling of the cytoskeleton . Therefore, appropriate controls and cautious interpretation of results are essential. It is recommended to use lower concentrations (e.g., < 25 µM) and shorter incubation times to minimize confounding effects . This compound is supplied as a solid and should be reconstituted in DMSO for experimental use. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not designed for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9BrN2O3S B1681832 Smifh2 CAS No. 340316-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)22)8-11-5-2-6-21-11/h1-8H,(H,17,19,22)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFJHEQDISFYIS-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340316-62-3
Record name 340316-62-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to SMIFH2 as a Chemical Probe for Formin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formin proteins are a conserved family of multidomain proteins that play a critical role in the regulation of the actin and microtubule cytoskeletons.[1] They are key players in a multitude of cellular processes, including cell polarity, cytokinesis, cell migration, and transcriptional regulation.[1] Given their involvement in fundamental cellular functions and their implications in various diseases, formins are a significant area of research.[2] The small molecule inhibitor of formin homology 2 domains (SMIFH2) has emerged as a widely used chemical probe to investigate the roles of formins in these processes.[2] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a critical discussion of its specificity and off-target effects.

Mechanism of Action

This compound acts as a specific inhibitor of formin-driven actin polymerization.[3][4] It targets the formin homology 2 (FH2) domain, a conserved region responsible for nucleating and processively elongating actin filaments.[5][6] this compound prevents both formin-mediated actin nucleation and barbed end elongation, effectively disrupting the formation of formin-dependent actin structures like cables and contractile rings.[6][7] It is important to note that this compound does not inhibit the polymerization of pure actin or the activity of the Arp2/3 complex, another major actin nucleator.[8][9] The proposed mechanism involves this compound decreasing the affinity of the formin FH2 domain for the barbed end of actin filaments.[10][11]

Quantitative Data: Potency and Specificity

The inhibitory activity of this compound has been quantified against various formin isoforms, revealing a broad-spectrum inhibitory profile. The half-maximal inhibitory concentration (IC50) values typically range from 5 to 15 µM for different formins in in vitro actin polymerization assays.[3][8]

Target ForminIC50 (µM)Assay ConditionReference
mDia1 (murine)~15Profilin-actin assembly[7][11]
mDia1 (murine)~15Actin polymerization[8]
mDia2 (murine)5-15Actin polymerization[8]
CYK-1 (C. elegans)5-15Actin polymerization[8]
Cdc12 (S. pombe)5-15Actin polymerization[8]
Fus1 (S. pombe)5-15Actin polymerization[8]
Bni1 (S. cerevisiae)5-15Actin polymerization[8]
DIAPH1 (human)Not specifiedPyrene-actin assembly[12]
DIAPH2 (human)Not specifiedPyrene-actin assembly[12]
INF2 (human)Not specifiedPyrene-actin assembly[12]
FMN2 (human)Not specifiedPyrene-actin assembly[12]
FMNL3 (human)Not specifiedPyrene-actin assembly[12]

Off-Target Effects:

While this compound is a valuable tool, it is crucial to be aware of its off-target effects, particularly at higher concentrations. Studies have shown that this compound can also inhibit members of the myosin superfamily.[8][13][14]

Off-TargetIC50 (µM)EffectReference
Non-muscle Myosin 2A~50Inhibition of actin-activated ATPase activity[2]
Skeletal Muscle Myosin 2~40Inhibition of actin-activated ATPase activity[8]
Bovine Myosin 10~15Inhibition of ATPase activity[8]
Drosophila Myosin 7a~30Inhibition of ATPase activity[8]
Drosophila Myosin 5~2Inhibition of ATPase activity[8]
p53Not specifiedReduction in expression and activity[4][15][16]

Due to these off-target activities, it is recommended to use the lowest effective concentration of this compound and to perform control experiments to validate that the observed effects are indeed due to formin inhibition.[16] For instance, comparing the effects of this compound with those of known myosin inhibitors like blebbistatin can help to dissect the specific contributions of formin and myosin inhibition.[13]

Signaling Pathways and Experimental Workflows

Formins are key effectors of Rho GTPases, a family of small signaling G proteins that are master regulators of the actin cytoskeleton.[1][17] The activation of formins by Rho GTPases initiates the assembly of various actin structures.

Formin_Activation_Pathway Formin Activation Signaling Pathway RhoGTP Rho-GTP Formin_inactive Autoinhibited Formin (DID-DAD interaction) RhoGTP->Formin_inactive Binds to GBD Formin_active Active Formin Formin_inactive->Formin_active Conformational Change Actin_Nucleation Actin Nucleation & Elongation Formin_active->Actin_Nucleation Mediates This compound This compound Actin_Nucleation->this compound Inhibited by

Caption: Rho GTPase-mediated activation of diaphanous-related formins (DRFs).

A typical experimental workflow to investigate the role of formins in a cellular process, such as cell migration, using this compound would involve treating cells with the inhibitor and observing the subsequent changes in cell behavior and cytoskeletal organization.

SMIFH2_Experimental_Workflow Workflow for Studying Formin Function with this compound Cell_Culture Cell Culture (e.g., U2OS, NIH3T3) Treatment Treat with this compound (and DMSO control) Cell_Culture->Treatment Live_Cell_Imaging Live-Cell Imaging (e.g., Migration Assay) Treatment->Live_Cell_Imaging Immunofluorescence Immunofluorescence (Stain for F-actin, Tubulin) Treatment->Immunofluorescence Biochemical_Assay Biochemical Assay (e.g., Western Blot for p53) Treatment->Biochemical_Assay Data_Analysis Data Analysis (Quantify cell speed, etc.) Live_Cell_Imaging->Data_Analysis Immunofluorescence->Data_Analysis Biochemical_Assay->Data_Analysis

Caption: A generalized experimental workflow using this compound.

Experimental Protocols

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is used to measure the effect of this compound on formin-mediated actin polymerization in vitro.

Materials:

  • Actin (5% pyrene-labeled)

  • S. pombe profilin

  • Purified formin construct (e.g., DIAPH1-FFC)

  • This compound stock solution in DMSO

  • Fluorescence spectrophotometer

Protocol:

  • Prepare a reaction mix containing 2 µM actin (5% pyrene-labeled) and 4 µM S. pombe profilin in polymerization buffer.[12]

  • Add the desired concentration of the formin construct (e.g., 5 nM DIAPH1-FFC).[12]

  • Add varying concentrations of this compound (or DMSO as a control). Ensure the final DMSO concentration is constant across all samples.

  • Monitor the increase in pyrene fluorescence over time, which corresponds to actin polymerization.

  • Plot the initial rate of polymerization against the this compound concentration to determine the IC50 value.[12]

Cell Migration Assay (Wound Healing or Transwell)

This assay assesses the impact of this compound on cell motility.

Materials:

  • Cultured cells (e.g., U2OS or NIH3T3)

  • This compound

  • DMSO (vehicle control)

  • Microscope with live-cell imaging capabilities

Protocol:

  • Seed cells in a culture dish and grow to confluence.

  • Create a "wound" by scratching the cell monolayer with a pipette tip.

  • Wash with media to remove dislodged cells.

  • Add fresh media containing either this compound at the desired concentration (e.g., 10-25 µM) or DMSO.

  • Image the wound at regular intervals (e.g., every hour) for 16-24 hours.[4]

  • Quantify the rate of wound closure to determine the effect of this compound on cell migration.[15]

Cytoskeleton Contractility Assay in Permeabilized Cells

This protocol allows for the study of the direct effects of this compound on the cytoskeleton, independent of upstream signaling.

Materials:

  • Cells grown on fibronectin-patterned dishes (e.g., REF52)

  • Extraction buffer A (50 mM imidazole pH 6.8, 50 mM KCl, 0.5 mM MgCl2, 0.1 mM EDTA, 1 mM EGTA, 1 mM 2-mercaptoethanol, 250 nM phalloidin, and protease inhibitor cocktail)

  • 0.1% Triton X-100

  • 4% PEG MW35000

  • ATP

  • This compound

Protocol:

  • Seed cells on fibronectin-patterned dishes and incubate for 3-8 hours.[3]

  • Permeabilize the cells with extraction buffer A supplemented with 0.1% Triton X-100 and 4% PEG for 10 minutes at room temperature.[3]

  • Wash the cells three times with extraction buffer A.[3]

  • Initiate cytoskeleton contractility by adding buffer A supplemented with 2 mM ATP, with or without this compound.[3]

  • Observe and quantify the contraction of stress fibers using microscopy.

Stability and Solubility

This compound is soluble in DMSO up to 100 mM.[7][11] It is important to use fresh DMSO, as moisture can reduce its solubility.[3] Stock solutions of this compound in DMSO can be stored at -80°C for up to a year, or at -20°C for one month.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] this compound is insoluble in water and ethanol.[3]

Conclusion

This compound is a powerful and widely used tool for probing the function of formin proteins in a variety of cellular contexts. Its ability to acutely inhibit formin activity provides a valuable alternative to genetic approaches. However, researchers must be mindful of its off-target effects, particularly on myosins, and design experiments accordingly. By using appropriate concentrations, including proper controls, and employing a combination of in vitro and cell-based assays, this compound can continue to be a valuable asset in elucidating the complex roles of formins in health and disease.

References

Unraveling the Molecular Interactions of Smifh2: A Technical Guide to its Primary Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule inhibitor Smifh2 has been widely adopted as a tool to investigate cellular processes involving the actin cytoskeleton. Initially identified as a pan-formin inhibitor, subsequent research has revealed a more complex interaction profile, encompassing off-target effects that are critical to consider for accurate experimental interpretation. This technical guide provides an in-depth analysis of the primary cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. A comprehensive understanding of this compound's molecular interactions is paramount for the design of robust experiments and the development of more specific chemical probes.

Primary and Off-Target Cellular Interactions of this compound

This compound was originally developed as a specific inhibitor of the formin family of proteins, which are key regulators of actin nucleation and polymerization.[1][2][3][4] However, a growing body of evidence demonstrates that this compound also interacts with other cellular components, most notably members of the myosin superfamily and the tumor suppressor protein p53.[2][5][6][7][8][9][10][11][12][13][14]

Intended Target: The Formin Family

The primary intended cellular targets of this compound are the formin proteins . This compound acts by inhibiting the Formin Homology 2 (FH2) domain , a highly conserved region responsible for nucleating and processively elongating unbranched actin filaments.[1][4] This inhibition disrupts the formation of various actin-based structures within the cell, including stress fibers and filopodia.

Significant Off-Target Effects

Myosin Superfamily: Extensive research has identified several members of the myosin superfamily as significant off-targets of this compound.[5][6][7][10][11][12][13] The inhibitory action of this compound on myosins is directed at their ATPase activity , which is essential for their motor function.[5][6][10][11][12] Notably, for some myosin isoforms, this compound exhibits a higher potency than for its intended formin targets.[7][12]

p53, p300, and mDia2: this compound has been observed to decrease the cellular levels of the tumor suppressor protein p53 , as well as the transcriptional co-activator p300 and the formin protein mDia2 .[8][14] This effect on p53 occurs through a post-transcriptional, proteasome-independent mechanism.[2][8][9][14]

Quantitative Analysis of this compound Inhibition

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound for its various cellular targets as reported in the literature. These values provide a quantitative basis for comparing the potency of this compound across its on- and off-targets.

Target ClassSpecific TargetAssay TypeIC50 (µM)References
Formins General ForminsIn vitro actin assembly~5 - 15[4]
Formin-mediated profilin-actin assemblyIn vitro actin polymerization15[1]
Formin-mediated actin filament elongationIn vitro actin polymerization4.0[1]
Formin affinity for actin barbed endsIn vitro assay~30[1]
Myosins Human Non-muscle Myosin IIAATPase activity~50[1][7][12]
Rabbit Skeletal Muscle Myosin IIATPase activity~40[7][10][12]
Bovine Myosin 10ATPase activity~15[7][10][12]
Drosophila Myosin 7aATPase activity~30 - 40[7][10][12]
Drosophila Myosin 5ATPase activity~2[7][10][12]
Other Actomyosin ContractilityPermeabilized cell assay~50[1][3]

Key Experimental Protocols

The identification and characterization of this compound's cellular targets have been achieved through a variety of in vitro and cell-based assays. The methodologies for several key experiments are detailed below.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is fundamental for assessing the effect of this compound on formin-mediated actin nucleation and elongation.

  • Principle: The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer. This change in fluorescence is monitored over time to determine the rate of actin polymerization.

  • Reagents:

    • Monomeric actin (10% pyrene-labeled)

    • Purified formin protein (e.g., mDia1 FH1-FH2)

    • This compound at various concentrations

    • Polymerization buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)

  • Procedure:

    • Prepare a baseline solution of monomeric pyrene-actin in G-buffer (e.g., 5 mM Tris pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP).

    • Initiate polymerization by adding polymerization buffer.

    • In separate reactions, add purified formin protein in the presence of either DMSO (vehicle control) or varying concentrations of this compound.

    • Monitor the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).

    • Calculate the rate of polymerization from the slope of the fluorescence curve.

    • Determine the IC50 value by plotting the polymerization rate as a function of this compound concentration.

Myosin ATPase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of myosin.

  • Principle: The ATPase activity of myosin is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis over a specific time period.

  • Reagents:

    • Purified myosin protein (e.g., non-muscle myosin IIA)

    • F-actin (to stimulate myosin ATPase activity)

    • This compound at various concentrations

    • ATP

    • Assay buffer (e.g., 20 mM MOPS pH 7.0, 5 mM MgCl2, 0.1 mM EGTA)

    • Phosphate detection reagent (e.g., malachite green)

  • Procedure:

    • Pre-incubate purified myosin with varying concentrations of this compound or DMSO in the assay buffer.

    • Add F-actin to the reaction mixture to stimulate the myosin ATPase.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

    • Stop the reaction (e.g., by adding a quenching solution).

    • Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

    • Create a standard curve using known concentrations of phosphate to determine the amount of Pi released.

    • Calculate the IC50 value by plotting the ATPase activity as a function of this compound concentration.

Western Blotting for Protein Expression Levels

This technique is used to assess the impact of this compound on the cellular abundance of proteins like p53, p300, and mDia2.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

  • Procedure:

    • Treat cells with this compound or DMSO for the desired time.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (p53, p300, mDia2) and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

cluster_0 This compound Inhibition of Formin-Mediated Actin Polymerization This compound This compound Formin Formin (FH2 Domain) This compound->Formin Inhibits Actin_Filament F-Actin Formin->Actin_Filament Nucleates & Elongates Actin_Monomer G-Actin Actin_Monomer->Formin

Caption: this compound directly inhibits the FH2 domain of formin proteins, thereby blocking the nucleation and elongation of actin filaments.

cluster_1 This compound Off-Target Inhibition of Myosin ATPase Activity This compound This compound Myosin Myosin This compound->Myosin Inhibits ATPase Activity ADP_Pi ADP + Pi Myosin->ADP_Pi Hydrolyzes Contraction Muscle Contraction/ Intracellular Transport Myosin->Contraction Drives ATP ATP ATP->Myosin

Caption: this compound inhibits the ATPase activity of myosin motors, which is crucial for their function in muscle contraction and intracellular transport.

cluster_2 Experimental Workflow for Characterizing this compound Targets start Hypothesized Target invitro In Vitro Assays (e.g., Actin Polymerization, ATPase Activity) start->invitro cell_based Cell-Based Assays (e.g., Cytoskeletal Imaging, Western Blot) invitro->cell_based quantify Quantitative Analysis (IC50 Determination) cell_based->quantify validate Target Validation quantify->validate

Caption: A generalized workflow for the identification and validation of cellular targets for small molecule inhibitors like this compound.

Conclusion and Future Directions

While this compound remains a valuable tool for studying the actin cytoskeleton, its off-target effects on the myosin superfamily and other cellular proteins necessitate careful experimental design and data interpretation. Researchers utilizing this compound should consider its polypharmacological nature and, where possible, employ complementary approaches such as genetic knockdowns or the use of more specific inhibitors to validate their findings. The development of next-generation formin inhibitors with improved specificity is a critical area for future research that will undoubtedly provide a clearer understanding of the distinct roles of formins in cellular physiology and disease.

References

The effect of Smifh2 on cytoskeletal organization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Effects of Smifh2 on Cytoskeletal Organization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor this compound and its effects on cytoskeletal organization. This compound is widely utilized as a tool to investigate the roles of formin proteins in cellular processes. This document details its mechanism of action, summarizes its impact on the actin and microtubule cytoskeletons, presents quantitative data from various studies, outlines experimental protocols for its use, and discusses its known off-target effects. The information is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound for its effective application in research and therapeutic development.

Introduction to this compound

This compound, a small molecule inhibitor of Formin Homology 2 (FH2) domains, was identified through a chemical screen for compounds that disrupt formin-mediated actin polymerization.[1] Formins are a family of proteins crucial for the nucleation and elongation of unbranched actin filaments, playing a significant role in the formation of cellular structures such as stress fibers, filopodia, and the contractile ring during cytokinesis.[1][2] By targeting the highly conserved FH2 domain, this compound provides a means to acutely inhibit the activity of multiple formin isoforms, making it a valuable tool for studying formin-dependent processes.[1][3]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the actin nucleation and elongation activities of formin proteins.[1] It achieves this by binding to the FH2 domain, which is essential for these functions.[1][3] This inhibition is reversible, with cellular effects reportedly reversing within minutes of washout.[4] this compound has been shown to be effective against formins from a diverse range of species, including yeast, nematodes, and mammals.[1]

dot

Rho GTPases (active) Rho GTPases (active) Formin (autoinhibited) Formin (autoinhibited) Rho GTPases (active)->Formin (autoinhibited) activates Formin (active) Formin (active) Formin (autoinhibited)->Formin (active) Actin monomers Actin monomers Formin (active)->Actin monomers nucleates & elongates Actin filament (elongation) Actin filament (elongation) Actin monomers->Actin filament (elongation) This compound This compound This compound->Formin (active) inhibits Inhibition

Caption: Mechanism of this compound inhibition of formin-mediated actin polymerization.

Effects on Cytoskeletal Organization

Actin Cytoskeleton

This compound treatment leads to significant and rapid disruption of formin-dependent actin structures. In various cell types, it has been observed to:

  • Disrupt Stress Fibers: this compound causes the disassembly of stress fibers, which are contractile bundles of actin filaments crucial for cell adhesion and migration.[1]

  • Inhibit Filopodia Formation: As formins are involved in the formation of filopodia, treatment with this compound can reduce or eliminate these finger-like protrusions.[2]

  • Perturb the Contractile Ring: In dividing cells, this compound disrupts the formation and function of the actin-based contractile ring, leading to defects in cytokinesis.[1]

  • Reduce F-actin Content: While not completely abrogating all filamentous actin, this compound treatment can lead to a measurable reduction in the overall F-actin content of cells.[3]

It is important to note that this compound has little to no effect on actin structures that are primarily dependent on the Arp2/3 complex, such as lamellipodia.[1][3] This specificity makes it a useful tool for dissecting the relative contributions of formins and the Arp2/3 complex to different actin-based processes.

Microtubule Network

While the primary target of this compound is formins and the actin cytoskeleton, downstream effects on the microtubule network have been observed. Formins are known to interact with and influence microtubule dynamics.[3] Inhibition of formins by this compound can lead to:

  • Altered Microtubule Organization: Changes in microtubule organization and dynamics have been reported following this compound treatment.[3][5]

  • Disrupted Actin-Microtubule Crosstalk: this compound can interfere with the coordination between the actin and microtubule cytoskeletons.[3]

Quantitative Data on this compound Effects

The following tables summarize quantitative data on the effects of this compound from various studies.

Parameter Value Organism/Cell Type Reference
IC50 (Formin-mediated actin polymerization) 5-15 µMVarious formins (in vitro)[6]
IC50 (Formin-mediated elongation) ~4.0 µMmDia2 (in vitro)[1]
IC50 (Cell viability) 28 µM (24h)NIH 3T3 fibroblasts[4]
IC50 (Myosin 2A ATPase activity) ~50 µMRabbit non-muscle myosin 2A (in vitro)[4]
IC50 (Myosin 10 ATPase activity) ~15 µMBovine myosin 10 (in vitro)[4]
IC50 (Myosin 5 ATPase activity) ~2 µMDrosophila myosin 5 (in vitro)[7]
Cellular Process This compound Concentration Effect Cell Type Reference
Cell Migration 10 µM (>2 hrs)~2-fold reduction in migration rateNIH 3T3 fibroblasts[1]
Platelet Spreading 1-5 µMDose-dependent inhibitionHuman and mouse platelets[3]
F-actin Polymerization 5 µMPartial reduction after thrombin activationHuman platelets[3]
Cytokinesis 25 µMDisruption of contractile ringFission yeast[4]
Cell Proliferation 5 µM>60% inhibitionNicotiana tabacum BY-2 cells[8]

Experimental Protocols

General Guidelines for this compound Use
  • Stock Solution: this compound is typically dissolved in DMSO to create a high-concentration stock solution, which can be stored at -20°C.

  • Working Concentration: The effective concentration of this compound varies depending on the cell type and the specific process being investigated. Concentrations ranging from 5 µM to 50 µM are commonly used.[1][3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for a particular experiment.

  • Incubation Time: The effects of this compound are generally rapid. Incubation times can range from a few minutes to several hours.[1][3] For long-term experiments, it is important to consider potential cytotoxicity and off-target effects.[9]

  • Controls: A vehicle control (DMSO) should always be included in experiments.

Protocol for Visualizing Actin Cytoskeleton after this compound Treatment

This protocol provides a general framework for observing the effects of this compound on the actin cytoskeleton using fluorescence microscopy.

dot

cluster_0 Cell Culture & Treatment cluster_1 Fixation & Permeabilization cluster_2 Staining & Imaging Seed cells Seed cells Treat with this compound Treat with this compound Seed cells->Treat with this compound Fix cells Fix cells Treat with this compound->Fix cells Permeabilize cells Permeabilize cells Fix cells->Permeabilize cells Stain F-actin Stain F-actin Permeabilize cells->Stain F-actin Mount coverslips Mount coverslips Stain F-actin->Mount coverslips Image Image Mount coverslips->Image

Caption: Experimental workflow for visualizing this compound's effect on the actin cytoskeleton.

Materials:

  • Cells of interest cultured on coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

  • This compound Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Replace the medium in the cell culture dish with the this compound-containing medium. Incubate for the desired length of time. Include a DMSO vehicle control.

  • Fixation: After incubation, gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently labeled phalloidin and DAPI in PBS for 20-30 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

Off-Target Effects and Considerations

While this compound is a potent formin inhibitor, it is crucial to be aware of its potential off-target effects. Recent studies have revealed that this compound can also inhibit members of the myosin superfamily.[7][10]

  • Myosin Inhibition: this compound has been shown to inhibit the ATPase activity of several myosins, including non-muscle myosin IIA, myosin 10, and myosin 5.[2][4][7] The IC50 values for some myosins are in a similar range to those for formins, raising concerns about the specificity of this compound's effects in cellular contexts.[4][7]

  • Effects on p53: Some studies have reported that this compound can reduce the expression and activity of the tumor suppressor protein p53.[9][11]

  • Cytotoxicity: At higher concentrations and with longer incubation times, this compound can induce cytotoxicity.[4][9]

Given these off-target effects, it is essential to interpret data from this compound experiments with caution. Whenever possible, it is recommended to use complementary approaches, such as genetic knockdown or knockout of specific formin isoforms, to validate findings obtained with this compound. Using the lowest effective concentration of this compound and minimizing incubation times can also help to reduce the likelihood of off-target effects.[9]

dot

This compound This compound Formins Formins This compound->Formins inhibits Myosins Myosins This compound->Myosins inhibits (off-target) p53 p53 This compound->p53 reduces (off-target) Cytoskeletal Organization Cytoskeletal Organization Formins->Cytoskeletal Organization Myosins->Cytoskeletal Organization Cellular Processes Cellular Processes p53->Cellular Processes Cytoskeletal Organization->Cellular Processes

Caption: Overview of this compound's primary target and known off-target effects.

Conclusion

This compound is a powerful and widely used pharmacological tool for investigating the roles of formin proteins in cytoskeletal organization and dynamics. Its ability to acutely inhibit formin activity has provided valuable insights into numerous cellular processes. However, researchers must remain cognizant of its off-target effects, particularly on the myosin superfamily. By employing appropriate controls, using optimal concentrations and incubation times, and complementing this compound-based studies with other experimental approaches, scientists can continue to leverage this inhibitor to unravel the complex functions of formins in health and disease. This comprehensive understanding is critical for those in basic research and for professionals in drug development who may consider formins as potential therapeutic targets.

References

The Impact of Smifh2 on Cell Morphology and Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Smifh2, a cell-permeable small molecule, is widely utilized as a potent inhibitor of the formin family of proteins. These proteins are crucial regulators of the actin cytoskeleton, playing a pivotal role in the nucleation and elongation of unbranched actin filaments. Consequently, this compound serves as a powerful tool to investigate the diverse cellular processes governed by formin-mediated actin dynamics. This technical guide provides a comprehensive overview of this compound's impact on cell morphology and structure, detailing its mechanism of action, effects on the cytoskeleton, and influence on cell adhesion and migration. This document also includes detailed experimental protocols for key assays and presents quantitative data and signaling pathway diagrams to facilitate a deeper understanding of this compound's cellular effects.

Mechanism of Action

This compound primarily targets the formin homology 2 (FH2) domain, a highly conserved region across all formin proteins that is essential for their actin nucleation and processive elongation activities. By binding to the FH2 domain, this compound allosterically inhibits its ability to nucleate new actin filaments and to remain associated with the barbed end of growing filaments, thereby halting formin-mediated actin polymerization.[1]

It is crucial to note that while this compound is a powerful tool for studying formin-dependent processes, it has been reported to have off-target effects. Studies have shown that this compound can also inhibit members of the myosin superfamily and affect the p53 pathway, particularly at higher concentrations and with prolonged exposure.[2][3] Therefore, careful consideration of concentration and treatment duration is essential to minimize confounding effects.

Impact on Cell Morphology and Cytoskeletal Structure

The inhibition of formin-mediated actin polymerization by this compound leads to significant and often rapid alterations in cell morphology and the organization of the actin cytoskeleton. These effects are cell-type dependent but generally involve the disruption of linear actin structures.

Actin Cytoskeleton
  • Stress Fibers: Formins, particularly mDia1 and mDia2, are key to the formation and maintenance of contractile actin stress fibers. Treatment with this compound leads to a dose-dependent reduction in the number and thickness of stress fibers in various cell types, including NIH 3T3 and U2OS cells.[4][5] This disruption of stress fibers contributes to changes in cell shape and contractility.

  • Filopodia and Lamellipodia: Formins are involved in the formation of filopodia, finger-like protrusions involved in cell sensing and migration. This compound treatment has been shown to reduce the number and length of filopodia. The effects on lamellipodia, broad, sheet-like protrusions, are more complex. While some studies report a reduction in lamellipodia formation, others have observed a transient increase, suggesting a complex interplay between different actin nucleators.[2]

Cell Shape and Adhesion

The disorganization of the actin cytoskeleton upon this compound treatment directly translates to changes in overall cell morphology. Cells often become smaller, more rounded, and exhibit a loss of polarity.[4]

  • Cell Spreading and Area: Inhibition of formin activity impairs the ability of cells to spread on extracellular matrix substrates. This is reflected in a quantifiable decrease in cell area and an increase in cell circularity.

  • Focal Adhesions: Focal adhesions are integrin-based structures that connect the actin cytoskeleton to the extracellular matrix. The stability and maturation of focal adhesions are dependent on their connection to contractile stress fibers. By disrupting stress fibers, this compound treatment leads to a reduction in the size and number of mature focal adhesions.[4]

Quantitative Data on Morphological Changes

The following tables summarize quantitative data from various studies on the effects of this compound on cell morphology.

Cell LineThis compound ConcentrationParameterObservationReference
U2OS 25 µMMigration SpeedIncreased between 3-5 hours of treatment[6]
25 µMNet DisplacementIncreased motility observed[6]
25 µMMitotic EntryReduced[6]
NIH 3T3 10 µMMigration SpeedHalved[4]
30 µMLamellipodiaFully suppressed after 6 hours[4]
10 µMStress FibersReduced percentage of cells with thick stress fibers[4]
Mouse Platelets 4 µMSurface AreaSignificantly reduced[7]
5 µMSurface AreaSignificantly reduced[7]
5 µMSpreading~90% of platelets unspread[7]
Human Platelets 2 µMSurface AreaSignificantly reduced[7]
3 µMSurface AreaSignificantly reduced[7]
4 µMSurface AreaSignificantly reduced[7]
5 µMSurface AreaSignificantly reduced[7]
5 µMSpreading~90% of cells unspread[7]
Cell LineThis compound ConcentrationParameterObservationReference
REF52 Fibroblasts 30 µMTraction ForcesRapid reduction within 10 minutes[5]
12.5 µMMyosin II Filament VelocityDose-dependent reduction[5]
25 µMMyosin II Filament VelocityDose-dependent reduction[5]
50 µMMyosin II Filament VelocityDose-dependent reduction[5]
HFF cells 25 µMMyosin II Filament VelocityReduced[5]
100 µMMyosin II Filament VelocityReduced[5]

Signaling Pathways

Formin activity is tightly regulated by various signaling pathways, most notably by the Rho family of small GTPases.

Formin_Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Signal (e.g., Growth Factor, LPA) Receptor Receptor Extracellular_Signal->Receptor Binds RhoGEF RhoGEF Receptor->RhoGEF Activates RhoGDP Inactive Rho-GDP RhoGEF->RhoGDP GDP->GTP Exchange RhoGTP Active Rho-GTP Formin_inactive Autoinhibited Formin (e.g., mDia) RhoGTP->Formin_inactive Binds to GBD, relieves autoinhibition Formin_active Active Formin Formin_inactive->Formin_active Conformational Change Actin_Nucleation Actin Filament Nucleation & Elongation Formin_active->Actin_Nucleation This compound This compound This compound->Formin_active Inhibits FH2 domain Experimental_Workflow cluster_planning Experimental Design cluster_execution Data Acquisition cluster_analysis Data Analysis & Interpretation Cell_Selection Select Cell Line(s) Dose_Response Determine this compound Dose-Response & Time-Course Cell_Selection->Dose_Response Cell_Culture Cell Culture & Treatment (Control vs. This compound) Dose_Response->Cell_Culture Morphology_Assay Morphological Analysis (Microscopy) Cell_Culture->Morphology_Assay Adhesion_Assay Cell Adhesion Assay Cell_Culture->Adhesion_Assay Migration_Assay Cell Migration Assay (Scratch Assay) Cell_Culture->Migration_Assay IF_Staining Immunofluorescence Staining (Phalloidin, Vinculin, etc.) Cell_Culture->IF_Staining Image_Analysis Quantitative Image Analysis (Cell Area, Circularity, FA size, etc.) Morphology_Assay->Image_Analysis Statistical_Analysis Statistical Analysis Adhesion_Assay->Statistical_Analysis Migration_Assay->Statistical_Analysis IF_Staining->Image_Analysis Image_Analysis->Statistical_Analysis Conclusion Conclusion & Interpretation Statistical_Analysis->Conclusion

References

The Specificity of SMIFH2 for Formin Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small molecule inhibitor SMIFH2 (Small Molecule Inhibitor of Formin Homology 2 Domains) has been a widely utilized tool to investigate the cellular functions of formin proteins, a family of key regulators of the actin cytoskeleton. Initially identified as a specific inhibitor of the formin FH2 domain, subsequent research has revealed a more complex and less specific pharmacological profile. This guide provides a comprehensive overview of the current understanding of this compound's specificity, detailing its on-target effects on formins and its significant off-target interactions, particularly with the myosin superfamily. We present quantitative data on its inhibitory concentrations, detailed protocols for key experimental assays, and visual representations of relevant cellular pathways and experimental workflows to aid researchers in the nuanced interpretation of data generated using this compound.

Mechanism of Action and On-Target Effects on Formins

This compound was first identified in a screen for its ability to inhibit actin polymerization driven by the formin mDia1.[1] It acts by targeting the formin homology 2 (FH2) domain, a conserved region responsible for actin nucleation and processive elongation at the barbed end of actin filaments.[2][3] The binding of this compound to the FH2 domain is thought to be non-covalent and reversible, leading to a decrease in the affinity of formin for the actin filament barbed end.[4] This inhibition is specific to formin-mediated actin assembly, as this compound does not affect the spontaneous polymerization of pure actin or actin polymerization stimulated by the Arp2/3 complex.[2][4]

Off-Target Effects: A Lack of Specificity

Despite its utility in studying formin-dependent processes, a growing body of evidence demonstrates that this compound is not a specific inhibitor of formin proteins. Its highly electrophilic nature suggests a propensity for promiscuous interactions with various proteins.[1][5]

Inhibition of the Myosin Superfamily

The most well-characterized off-target effect of this compound is its inhibition of multiple members of the myosin superfamily.[1][6][7] This has significant implications for studies on cell motility and the actomyosin cytoskeleton, where both formins and myosins play crucial, often intertwined, roles.[1][5] this compound has been shown to inhibit the actin-activated ATPase activity of various myosins, thereby directly affecting their motor function.[1][5][6] In some cases, this compound inhibits certain myosins with greater potency than it does formins.[1][5]

Other Reported Off-Target Effects

Beyond myosins, this compound has been reported to have other off-target effects, including:

  • p53 Regulation: At higher concentrations, this compound can alter the function of the tumor suppressor protein p53.[1][8][9] It has been shown to reduce the expression and transcriptional activity of p53.[9][10]

  • Microtubule Dynamics: Some studies suggest that this compound can disrupt microtubule dynamics, although it is unclear if this is a direct effect or an indirect consequence of its impact on the actin cytoskeleton.[11][12]

Quantitative Data on this compound Inhibition

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound for various formin and myosin proteins, providing a clear comparison of its potency against its intended and off-target proteins.

Formin ProteinSpeciesIC50 (µM)Reference
mDia1Mus musculus~15[1][5]
mDia2Mus musculus5 - 15[5]
CYK-1C. elegans5 - 15[5]
Cdc12S. pombe5 - 15[5]
Fus1S. pombe5 - 15[5]
Bni1S. cerevisiae5 - 15[5]
Myosin ProteinSpeciesIC50 (µM)Reference
Non-muscle myosin 2ARabbit~50[1][4]
Skeletal muscle myosin 2Rabbit~40[1][5]
Myosin 10Bovine~15[1][5]
Myosin 7aDrosophila~30-40[1][5]
Myosin 5Drosophila~2[1][5]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the specificity of this compound are provided below.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is used to measure the effect of this compound on formin-mediated actin polymerization.

Materials:

  • Pyrene-labeled actin

  • Unlabeled actin

  • Purified formin protein (e.g., FH1-FH2 domains)

  • This compound

  • Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)

  • Fluorometer

Procedure:

  • Prepare a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% pyrene-actin) in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

  • Incubate the actin mixture on ice for at least 1 hour to ensure depolymerization.

  • Prepare reaction mixtures in a 96-well plate or cuvette containing polymerization buffer, purified formin protein, and varying concentrations of this compound (or DMSO as a control).

  • Initiate the polymerization by adding the G-actin mixture to the reaction mixtures.

  • Immediately measure the increase in pyrene fluorescence over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.[2]

  • The rate of polymerization is determined from the slope of the fluorescence curve in the linear phase.

Myosin ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of myosin.

Materials:

  • Purified myosin protein

  • Actin filaments

  • This compound

  • Assay buffer (e.g., 50 mM KCl, 10 mM MOPS, 2 mM MgCl2, 0.1 mM EGTA, 1 mM ATP, pH 7.0)[13]

  • NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase for a coupled enzyme assay[13]

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing assay buffer, actin filaments (for actin-activated ATPase), and varying concentrations of this compound (or DMSO control).

  • Add the components of the coupled enzyme system (NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase).

  • Initiate the reaction by adding the purified myosin protein.

  • Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.[13]

In Vitro Motility Assay

This assay visualizes the effect of this compound on the ability of myosin to translocate actin filaments.

Materials:

  • Purified myosin protein

  • Rhodamine-phalloidin labeled actin filaments

  • This compound

  • Motility buffer (e.g., 25 mM imidazole pH 7.4, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Nitrocellulose-coated coverslips

  • Fluorescence microscope with a camera

Procedure:

  • Create a flow cell using a nitrocellulose-coated coverslip and a glass slide.

  • Infuse the flow cell with the purified myosin solution and allow it to adhere to the nitrocellulose surface.

  • Block the remaining surface with BSA.

  • Introduce rhodamine-phalloidin labeled actin filaments into the flow cell.

  • Add the motility buffer containing ATP and varying concentrations of this compound (or DMSO control).

  • Observe and record the movement of the fluorescent actin filaments using a fluorescence microscope.

  • Analyze the velocity of filament gliding to determine the effect of this compound.

Immunofluorescence Staining of the Cytoskeleton in Cultured Cells

This method allows for the visualization of the effects of this compound on the actin and microtubule cytoskeletons in cells.

Materials:

  • Cultured cells on coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibodies

  • Fluorescently labeled phalloidin (for F-actin)

  • DAPI (for nuclei)

  • Fluorescence microscope

Procedure:

  • Treat cultured cells with the desired concentration of this compound or DMSO for the specified time.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[11]

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.[11]

  • Wash the cells with PBS.

  • Block non-specific antibody binding with 1% BSA for 30 minutes.

  • Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with fluorescently labeled secondary antibodies and fluorescently labeled phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips on slides with a mounting medium containing DAPI.

  • Visualize the cytoskeleton using a fluorescence microscope.

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental workflows used to study its specificity.

Formin_Signaling_Pathway RhoGTP Active Rho GTPase Formin_inactive Inactive Formin (autoinhibited) RhoGTP->Formin_inactive activates Formin_active Active Formin Formin_inactive->Formin_active Actin_Filament Actin Filament (Elongation) Formin_active->Actin_Filament nucleates & processively elongates Profilin_Actin Profilin-Actin Profilin_Actin->Formin_active This compound This compound This compound->Formin_active inhibits

Caption: Formin activation and inhibition by this compound.

Experimental_Workflow_Specificity cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Actin_Assay Actin Polymerization Assay (Pyrene-Actin) Formin_Inhibition Formin_Inhibition Actin_Assay->Formin_Inhibition Assess Formin Inhibition ATPase_Assay Myosin ATPase Assay Myosin_Inhibition Myosin_Inhibition ATPase_Assay->Myosin_Inhibition Assess Myosin Inhibition Motility_Assay In Vitro Motility Assay Myosin_Function Myosin_Function Motility_Assay->Myosin_Function Assess Myosin Function Immunofluorescence Immunofluorescence Staining (Actin & Microtubules) Cytoskeletal_Changes Cytoskeletal_Changes Immunofluorescence->Cytoskeletal_Changes Observe Cytoskeletal Changes Cell_Migration Cell Migration Assay Phenotypic_Effects Phenotypic_Effects Cell_Migration->Phenotypic_Effects Measure Phenotypic Effects p53_Activity p53 Activity Assay Off_Target_Effects Off_Target_Effects p53_Activity->Off_Target_Effects Investigate Other Off-Target Effects This compound This compound Treatment This compound->Actin_Assay This compound->ATPase_Assay This compound->Motility_Assay This compound->Immunofluorescence This compound->Cell_Migration This compound->p53_Activity

References

Methodological & Application

Determining the Optimal Working Concentration of Smifh2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smifh2 is a widely utilized cell-permeable small molecule inhibitor primarily targeting the formin homology 2 (FH2) domain of formin proteins.[1][2] Formins are critical regulators of actin polymerization and are involved in various cellular processes, including cell migration, cytokinesis, and the establishment of cell polarity.[3] this compound has been instrumental in elucidating the roles of formins in these processes. However, emerging evidence reveals that this compound also exhibits off-target effects, notably inhibiting members of the myosin superfamily.[4][5][6] This necessitates careful determination of its optimal working concentration to ensure specific and reliable experimental outcomes. These application notes provide a comprehensive guide for researchers to establish the appropriate concentration of this compound for their specific experimental context, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate understanding.

Introduction

Formin proteins are a family of scaffolding proteins that play a crucial role in orchestrating the dynamics of the actin cytoskeleton.[3] The formin homology 2 (FH2) domain is the catalytic core responsible for nucleating and processively elongating linear actin filaments. This compound was identified as an inhibitor of this process, making it a valuable tool for studying formin-dependent cellular functions.[5] It has been demonstrated to inhibit various formin isoforms from different species.[2][4]

Despite its utility, studies have revealed that this compound can also inhibit non-muscle myosin IIA, skeletal muscle myosin II, and other myosin isoforms, which can confound the interpretation of experimental results.[4][5][6] Therefore, a critical aspect of using this compound is to identify a concentration that effectively inhibits formin activity while minimizing these off-target effects. This document outlines the principles and procedures for determining this optimal concentration.

Mechanism of Action

This compound primarily acts by inhibiting the actin polymerization driven by formin proteins.[1][7] It targets the FH2 domain, thereby preventing the nucleation and elongation of actin filaments.[8] This disruption of formin activity leads to alterations in the actin cytoskeleton, affecting structures such as stress fibers and lamellipodia.[3][9]

However, it is crucial to acknowledge the off-target effects of this compound. It has been shown to inhibit the ATPase activity of several myosins, including non-muscle myosin IIA, with an IC50 of approximately 50 µM in vitro.[3] This can impact cellular processes that are dependent on myosin-driven contractility.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for determining its optimal working concentration.

G cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound Formin Formin (FH2 Domain) This compound->Formin Inhibits Actin Actin Monomers Filamentous_Actin Filamentous Actin (F-actin) Formin->Filamentous_Actin Nucleates & Elongates Actin->Filamentous_Actin Polymerization Cell_Migration Cell Migration Filamentous_Actin->Cell_Migration Cytokinesis Cytokinesis Filamentous_Actin->Cytokinesis Cell_Polarity Cell Polarity Filamentous_Actin->Cell_Polarity

Caption: this compound signaling pathway.

G A Dose-Response Experiment (e.g., Cell Viability Assay) B Determine IC50 and Non-toxic Concentration Range A->B C Functional Assays at Non-toxic Concentrations B->C D Phenotypic Analysis (e.g., Cytoskeleton Staining) C->D E Western Blot for Formin/Myosin Pathway Markers C->E F Select Optimal Concentration (Maximal Formin Inhibition, Minimal Off-target Effects) D->F E->F

References

Preparation of Smifh2 Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Smifh2 stock solutions for use in various research applications. This compound is a cell-permeable inhibitor of the formin homology 2 (FH2) domain, crucial for regulating actin dynamics.

Summary of Quantitative Data

For ease of reference, the following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight 377.2 g/mol [1][2]
Solubility in DMSO Up to 120 mg/mL (318.13 mM)[1][2][3]
75 mg/mL (198.82 mM)[3]
100 mM[1]
Solubility in Water Insoluble[3]
Solubility in Ethanol Insoluble[3]
IC50 (formin-mediated actin assembly) ~5-15 µM[1][3]
IC50 (NIH3T3 cell cytotoxicity) 28 µM[1]

Signaling Pathway Inhibition

This compound primarily targets the formin-dependent actin nucleation and elongation process. Formins are a group of proteins that regulate the assembly of unbranched actin filaments. This compound inhibits the function of the formin homology 2 (FH2) domain, which is responsible for both nucleating new actin filaments and remaining associated with the barbed end of the growing filament to promote elongation.

Smifh2_Mechanism_of_Action cluster_0 Cellular Environment G-actin G-actin Profilin-Actin Profilin-Actin G-actin->Profilin-Actin Profilin binding Formin (FH2 domain) Formin (FH2 domain) Profilin-Actin->Formin (FH2 domain) Actin Nucleation Actin Filament (F-actin) Actin Filament (F-actin) Formin (FH2 domain)->Actin Filament (F-actin) Filament Elongation This compound This compound This compound->Formin (FH2 domain) Inhibition

Caption: this compound inhibits formin-driven actin polymerization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro and cell-based assays.

Materials:

  • This compound powder (molecular weight: 377.2 g/mol )

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out 3.772 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. To ensure accurate volume, use a calibrated pipette. It is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of this compound.[3]

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3][4][5]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][3][4]

Protocol 2: Quality Control of this compound Stock Solution

It is recommended to verify the concentration and purity of the prepared stock solution.

Methods:

  • UV-Vis Spectroscopy: Measure the absorbance of a diluted aliquot of the this compound stock solution at its maximum absorbance wavelength (λmax). The concentration can be calculated using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to confirm the purity of the this compound in the stock solution and to detect any degradation products.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity and integrity of the this compound compound in the prepared solution.

Application Notes and Considerations

  • Solvent Choice: this compound is readily soluble in DMSO.[1][2][3] It is practically insoluble in aqueous buffers and ethanol.[3] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]

  • Working Concentrations: The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated. Typical working concentrations range from 5 µM to 50 µM.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

  • Off-Target Effects: Researchers should be aware of the potential off-target effects of this compound. It has been reported to inhibit members of the myosin superfamily and to affect the tumor suppressor protein p53.[7][8] Appropriate controls should be included in experiments to account for these potential off-target effects.

  • Stability: this compound powder is stable for years when stored at -20°C.[1][2] In DMSO, the stock solution is stable for at least 1 month at -20°C and for up to 1 year at -80°C.[2][3][4] Avoid repeated freeze-thaw cycles.[3][4][5]

  • Experimental Workflow: The following diagram outlines a general workflow for using a this compound stock solution in a typical cell-based experiment.

Smifh2_Workflow cluster_workflow Experimental Workflow prep Prepare 10 mM This compound Stock in DMSO store Aliquot and Store at -80°C prep->store dilute Dilute Stock to Working Concentration in Media store->dilute treat Treat Cells with This compound Solution dilute->treat analyze Analyze Cellular Effects (e.g., Microscopy, Western Blot) treat->analyze

Caption: General workflow for using this compound in cell-based assays.

References

Application Notes: Probing Actin Dynamics with the Formin Inhibitor Smifh2 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The dynamic regulation of the actin cytoskeleton is fundamental to a multitude of cellular processes, including cell migration, morphogenesis, and cytokinesis. Formins are a key family of proteins that play a crucial role in nucleating and elongating linear actin filaments.[1][2][3] The small molecule inhibitor, Smifh2 (Small molecule inhibitor of Formin Homology 2 domains), has emerged as a valuable pharmacological tool to investigate the specific contributions of formins to these processes.[4][5] this compound acts by targeting the formin homology 2 (FH2) domain, which is essential for both actin nucleation and processive elongation at the barbed end of actin filaments.[3][5][6] By inhibiting formin activity, researchers can dissect the roles of formin-mediated actin structures in live cells and gain insights into the mechanisms underlying various cellular behaviors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for live-cell imaging of actin dynamics. This document outlines the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and includes visual diagrams to facilitate experimental design and data interpretation.

Mechanism of Action of this compound

This compound specifically inhibits formin-driven actin polymerization.[4] It targets the FH2 domain, preventing both the nucleation of new actin filaments and the processive elongation of existing filaments.[5] It is important to note that this compound does not inhibit the polymerization of pure actin or actin polymerization stimulated by the Arp2/3 complex, highlighting its specificity for formin-mediated processes.[5][7][8] However, researchers should be aware of potential off-target effects, as some studies have reported that this compound can also inhibit members of the myosin superfamily, albeit at varying concentrations.[7][8]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound against various formins and its effects on other cytoskeletal components. This data is crucial for designing experiments with appropriate inhibitor concentrations to achieve formin-specific inhibition while minimizing off-target effects.

Target Formin Organism Inhibitory Concentration (IC50) Reference
mDia1Mouse~15 µM[7][8]
mDia2Mouse5 - 15 µM[4]
Cdc12Fission Yeast~5 - 15 µM[5]
Various ForminsYeast, Nematode, Mice5 - 15 µM[5]
Off-Target Effects Protein Family Effect Inhibitory Concentration (IC50) Reference
Non-muscle myosin 2AMyosinInhibition of actin-activated ATPase activityHigher than for formins[7]
Skeletal muscle myosin 2MyosinInhibition of actin-activated ATPase activity~40 µM[8]
Myosin 10, 7a, 5MyosinInhibitionMore efficient than formin inhibition in some cases[7]

Experimental Protocols

This section provides detailed protocols for preparing this compound and performing live-cell imaging experiments to study actin dynamics.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound powder to prepare a stock solution of 10-50 mM in DMSO. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 347.45 g/mol ), dissolve 3.47 mg in 1 mL of DMSO.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Imaging of Actin Dynamics with this compound Treatment

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides suitable for live-cell imaging.

  • Fluorescently-labeled actin probe (e.g., LifeAct-GFP, LifeAct-RFP, or fluorescently-labeled phalloidin for fixed cells).

  • Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with serum and antibiotics).

  • This compound stock solution (from Protocol 1).

  • Live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells onto the imaging dish at an appropriate density to allow for individual cell imaging.

    • If using a fluorescently-labeled actin probe that requires transfection (e.g., LifeAct-GFP), transfect the cells 24-48 hours before imaging according to the manufacturer's protocol.

  • Preparation for Imaging:

    • On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.

    • Place the imaging dish on the microscope stage and allow the cells to equilibrate in the environmental chamber for at least 30 minutes.

  • Baseline Imaging:

    • Identify healthy, well-spread cells expressing the actin probe.

    • Acquire time-lapse images of the cells before adding this compound to establish a baseline of normal actin dynamics. The imaging frequency will depend on the specific process being studied (e.g., 1 frame every 10-30 seconds for dynamic filopodia).

  • This compound Treatment and Imaging:

    • Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed live-cell imaging medium. A typical starting concentration is 10-30 µM.[7]

    • Carefully add the this compound-containing medium to the imaging dish. To minimize disturbance to the cells, a gentle partial media exchange is recommended.

    • Immediately start acquiring time-lapse images to capture the acute effects of this compound on actin dynamics.

    • Continue imaging for the desired duration, which can range from minutes to hours depending on the research question.

  • Data Analysis:

    • Analyze the acquired images to quantify changes in actin structures and dynamics. This can include measurements of filopodia length and number, stress fiber integrity, lamellipodial protrusion rates, and actin retrograde flow.

    • Use appropriate image analysis software (e.g., ImageJ/Fiji, Imaris) for quantitative analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in studying actin dynamics.

Formin_Signaling_Pathway RhoGTPase Rho GTPase (e.g., RhoA, cdc42) Formin_inactive Inactive Formin (Autoinhibited) RhoGTPase->Formin_inactive Activates Formin_active Active Formin Formin_inactive->Formin_active Profilin_Actin Profilin-Actin Complex Formin_active->Profilin_Actin Recruits Actin_Filament Actin Filament (Elongation) Formin_active->Actin_Filament Processive Elongation Profilin_Actin->Actin_Filament Adds to barbed end This compound This compound This compound->Formin_active Inhibits FH2 Domain

Caption: Formin activation and inhibition by this compound.

Live_Cell_Imaging_Workflow Cell_Culture 1. Cell Culture & Transfection (Actin Probe) Imaging_Setup 2. Transfer to Microscope & Equilibration Cell_Culture->Imaging_Setup Baseline_Imaging 3. Baseline Imaging (Pre-treatment) Imaging_Setup->Baseline_Imaging Smifh2_Addition 4. Add this compound Baseline_Imaging->Smifh2_Addition Post_Treatment_Imaging 5. Time-Lapse Imaging (Post-treatment) Smifh2_Addition->Post_Treatment_Imaging Data_Analysis 6. Image Processing & Quantitative Analysis Post_Treatment_Imaging->Data_Analysis

Caption: Experimental workflow for live-cell imaging with this compound.

Smifh2_Effect_Logic This compound This compound Treatment Formin_Inhibition Inhibition of Formin FH2 Domain This compound->Formin_Inhibition Actin_Nucleation_Reduced Decreased Actin Nucleation Formin_Inhibition->Actin_Nucleation_Reduced Actin_Elongation_Reduced Decreased Actin Elongation Formin_Inhibition->Actin_Elongation_Reduced Altered_Actin_Structures Altered Actin Structures (e.g., Filopodia, Stress Fibers) Actin_Nucleation_Reduced->Altered_Actin_Structures Actin_Elongation_Reduced->Altered_Actin_Structures Changes_in_Cell_Behavior Changes in Cell Behavior (e.g., Migration, Cytokinesis) Altered_Actin_Structures->Changes_in_Cell_Behavior

Caption: Logical flow of this compound's effect on actin dynamics.

References

In Vivo Application of Smifh2 in Model Organisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smifh2 is a cell-permeable small molecule inhibitor that targets the formin homology 2 (FH2) domain, a conserved region essential for the actin nucleation and elongation activities of formin proteins.[1] Formins are key regulators of the actin cytoskeleton and are involved in a wide range of cellular processes, including cell migration, cytokinesis, and morphogenesis.[1] By inhibiting formin activity, this compound provides a powerful tool to investigate the roles of formins in various biological processes in vivo. However, it is crucial to consider its known off-target effects, notably on the myosin superfamily and the p53 tumor suppressor protein, when interpreting experimental results.[2][3]

This document provides detailed application notes and protocols for the in vivo use of this compound in several key model organisms, including mice, zebrafish, and Drosophila.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo and in vitro studies using this compound.

Table 1: In Vivo and Ex Vivo Efficacy of this compound in Mouse Models

Model SystemApplicationThis compound Concentration/DosageObserved EffectsReference(s)
Mouse OocytesIn vitro maturation100-500 µMInhibition of oocyte maturation, decreased cytoplasmic and cortical actin levels, impaired meiotic spindle formation.[3]
Mouse PlateletsEx vivo spreading assay2-5 µmol/LSignificant reduction in platelet spreading on fibrinogen, disruption of actin and microtubule organization.[4]

Table 2: Developmental Toxicity of this compound in Zebrafish Embryos

Exposure TimeThis compound ConcentrationObserved PhenotypesReference(s)
2 days post-fertilization (dpf)≥5-10 µMShorter body length, tail curvature, defective tail cellularity, craniofacial malformations, pericardial edema, compromised vasculature, depressed heart rate, increased mortality.[5]

Table 3: In Vitro IC50 Values of this compound for Formins and Off-Target Myosins

Target ProteinIC50 ValueOrganismReference(s)
mDia1 (Formin)~15 µMMouse[6]
Drosophila Myosin 5~2 µMDrosophila[6]
Bovine Myosin 10~15 µMBovine[6]
Drosophila Myosin 7a~30 µMDrosophila[6]
Rabbit Skeletal Muscle Myosin 2~40 µMRabbit[6]
Human Non-muscle Myosin 2A~50 µMHuman[6]

Signaling Pathways

This compound primarily targets formin proteins, which are key effectors downstream of Rho GTPases. By inhibiting the FH2 domain, this compound disrupts the ability of formins to nucleate and elongate linear actin filaments. This interference with the actin cytoskeleton underlies many of its observed biological effects. It is important to note the off-target effects of this compound on myosins and p53, which can contribute to the observed phenotypes.

Formin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Growth_Factors Growth Factors, Cytokines, etc. Receptor Receptor Growth_Factors->Receptor Rho_GEFs Rho GEFs Receptor->Rho_GEFs Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Rho_GEFs->Rho_GTPases Formins Formins (e.g., mDia) Rho_GTPases->Formins Actin_Nucleation Actin Nucleation & Elongation Formins->Actin_Nucleation Cytoskeletal_Changes Cytoskeletal Reorganization (Cell Shape, Migration, etc.) Actin_Nucleation->Cytoskeletal_Changes This compound This compound This compound->Formins Myosin Myosin Superfamily This compound->Myosin Off-target p53 p53 This compound->p53 Off-target Myosin_Activity Myosin Activity (e.g., contractility) Myosin->Myosin_Activity p53_Activity p53-dependent processes p53->p53_Activity

Caption: General signaling pathway of formin activation and inhibition by this compound.

Experimental Protocols

In Vitro Maturation of Mouse Oocytes

Objective: To assess the effect of this compound on meiotic maturation of mouse oocytes.

Materials:

  • 6-8 week old female ICR mice

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • M16 medium

  • This compound (stock solution in DMSO)

  • Paraffin oil

  • Microscope with appropriate optics

Procedure:

  • Induce superovulation in female mice by intraperitoneal injection of 5 IU of PMSG.

  • 48 hours post-PMSG injection, sacrifice the mice by cervical dislocation.

  • Collect germinal vesicle (GV)-intact oocytes from the ovaries by puncturing large antral follicles.

  • Culture the collected oocytes in M16 medium under paraffin oil at 37°C in a 5% CO2 incubator.

  • Prepare M16 medium containing various concentrations of this compound (e.g., 100, 200, 300, 400, and 500 µM) and a vehicle control (DMSO). The final DMSO concentration should be consistent across all groups (e.g., 0.5%).[3]

  • Culture the oocytes in the this compound-containing or control medium for 12-14 hours.[3]

  • Assess oocyte maturation by observing the extrusion of the first polar body under a microscope. Oocytes that have extruded a polar body are considered to have reached the metaphase II (MII) stage.

  • Quantify the percentage of oocytes that reach the MII stage in each treatment group.

Experimental Workflow:

Oocyte_Maturation_Workflow PMSG_Injection PMSG Injection (5 IU, IP) Oocyte_Collection Oocyte Collection (48h post-injection) PMSG_Injection->Oocyte_Collection IVM In Vitro Maturation (IVM) in M16 Medium Oocyte_Collection->IVM Smifh2_Treatment This compound Treatment (100-500 µM) IVM->Smifh2_Treatment Incubation Incubation (12-14h, 37°C, 5% CO2) Smifh2_Treatment->Incubation Assessment Assessment of Maturation (MII stage) Incubation->Assessment

Caption: Workflow for assessing this compound's effect on mouse oocyte maturation.

Zebrafish Embryo Toxicity Assay

Objective: To evaluate the developmental toxicity of this compound in zebrafish embryos.

Materials:

  • Wild-type zebrafish embryos

  • E3 embryo medium

  • This compound (stock solution in DMSO)

  • Petri dishes

  • Stereomicroscope

Procedure:

  • Collect freshly fertilized zebrafish embryos and place them in Petri dishes containing E3 embryo medium.

  • At 2 days post-fertilization (dpf), dechorionate the embryos if necessary.

  • Prepare E3 medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO).

  • Expose the embryos to the this compound-containing or control medium.

  • Incubate the embryos at 28.5°C.

  • Observe and score for developmental defects at regular intervals (e.g., 24, 48, 72 hours post-treatment) under a stereomicroscope.

  • Phenotypes to score include: mortality, body length, tail curvature, pericardial edema, craniofacial malformations, and heart rate.[5]

  • Quantify the percentage of embryos exhibiting each phenotype at different concentrations.

Experimental Workflow:

Zebrafish_Toxicity_Workflow Embryo_Collection Collect Zebrafish Embryos Dechorionation Dechorionate (2 dpf) Embryo_Collection->Dechorionation Smifh2_Exposure This compound Exposure (1-20 µM) Dechorionation->Smifh2_Exposure Incubation Incubation (28.5°C) Smifh2_Exposure->Incubation Phenotype_Scoring Phenotype Scoring (24, 48, 72 hpt) Incubation->Phenotype_Scoring Data_Analysis Data Analysis Phenotype_Scoring->Data_Analysis

Caption: Workflow for zebrafish developmental toxicity assay with this compound.

Mouse Platelet Spreading Assay

Objective: To investigate the effect of this compound on platelet spreading.

Materials:

  • Washed mouse platelets

  • Fibrinogen-coated coverslips

  • This compound (stock solution in DMSO)

  • Tyrode's buffer

  • Phalloidin-FITC (for actin staining)

  • Fluorescence microscope

Procedure:

  • Prepare washed platelets from mouse blood.

  • Pre-incubate the platelets with various concentrations of this compound (e.g., 2, 5 µmol/L) or vehicle control (DMSO) for 30 minutes at 37°C.[4]

  • Seed the treated platelets onto fibrinogen-coated coverslips and allow them to spread for 45 minutes at 37°C.

  • Fix the spread platelets with 4% paraformaldehyde.

  • Permeabilize the platelets with 0.1% Triton X-100.

  • Stain the actin cytoskeleton with Phalloidin-FITC.

  • Image the platelets using a fluorescence microscope.

  • Quantify the spread area of individual platelets using image analysis software.

Experimental Workflow:

Platelet_Spreading_Workflow Platelet_Isolation Isolate Washed Mouse Platelets Smifh2_Incubation Pre-incubate with This compound (2-5 µM) Platelet_Isolation->Smifh2_Incubation Platelet_Spreading Seed on Fibrinogen (45 min) Smifh2_Incubation->Platelet_Spreading Fixation_Staining Fix and Stain (Phalloidin) Platelet_Spreading->Fixation_Staining Imaging Fluorescence Microscopy Fixation_Staining->Imaging Area_Quantification Quantify Spread Area Imaging->Area_Quantification

Caption: Workflow for assessing the effect of this compound on mouse platelet spreading.

In Vivo Administration in Mouse Models (General Guidance)

Vehicle Preparation

This compound is poorly soluble in aqueous solutions. A common vehicle for in vivo administration is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution containing DMSO and PEG300. For intraperitoneal injections, a solution in DMSO followed by dilution in saline or corn oil can be used. It is crucial to establish the maximum tolerated dose and vehicle toxicity in a pilot study.

Cancer Models

For subcutaneous tumor models, this compound can be administered via intraperitoneal (IP) injection. A starting dose of 10-30 mg/kg daily can be considered, based on concentrations effective in vitro and general toxicity profiles of small molecule inhibitors. The exact dosage and treatment schedule should be optimized for the specific tumor model and mouse strain.

Wound Healing Models

For topical application in wound healing models, this compound can be incorporated into a suitable vehicle such as a hydrogel or ointment at a concentration of 10-50 µM. The formulation should be applied directly to the wound site, and the frequency of application will depend on the release kinetics of the vehicle and the desired duration of inhibition.

Application in Drosophila melanogaster

The use of this compound in Drosophila is less documented in vivo compared to other model organisms. However, it can be administered through feeding.

Developmental Toxicity Assay

Objective: To assess the effect of this compound on Drosophila development.

Procedure:

  • Prepare standard Drosophila food.

  • Incorporate this compound into the food at various concentrations (e.g., 10, 50, 100 µM). A stock solution in ethanol or DMSO can be mixed into the cooled food before it solidifies. Ensure the final solvent concentration is low and consistent across all groups, including a vehicle control.

  • Place a defined number of first-instar larvae onto the food.

  • Monitor the development of the larvae, pupae, and the eclosion of adult flies.

  • Record parameters such as the rate of pupation, rate of eclosion, and any morphological abnormalities in the adult flies.

Conclusion

This compound is a valuable tool for studying the in vivo functions of formins. However, researchers must be mindful of its off-target effects and carefully design experiments with appropriate controls. The protocols and data presented here provide a starting point for the in vivo application of this compound in various model organisms. Optimization of dosages, administration routes, and experimental timelines will be necessary for specific research questions.

References

SMIFH2 as a Tool in Developmental Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SMIFH2 is a cell-permeable small molecule that has been widely adopted in cell and developmental biology research as an inhibitor of formin-mediated actin nucleation and polymerization.[1] Formins are a family of proteins that play crucial roles in regulating the actin cytoskeleton, which is fundamental to a vast array of cellular processes that drive embryonic development, including cell migration, morphogenesis, and cytokinesis.[2] this compound acts by targeting the formin homology 2 (FH2) domain, a conserved region responsible for the nucleation and processive elongation of unbranched actin filaments.[3] By inhibiting formin activity, this compound allows for the acute and reversible disruption of these processes, providing a powerful tool to investigate the roles of the actin cytoskeleton in development.

However, it is critical for researchers to be aware of this compound's off-target effects. Studies have revealed that this compound can also inhibit members of the myosin superfamily, which are motor proteins that interact with actin to generate force and drive cellular contractility.[1][4][5][6] This dual-inhibitory action necessitates careful experimental design and data interpretation.

These application notes provide an overview of the use of this compound in developmental biology research, including its mechanism of action, potential off-target effects, quantitative data on its activity, and detailed protocols for its application.

Mechanism of Action and Off-Target Effects

This compound was initially identified as a specific inhibitor of the FH2 domain of formins.[1] It effectively blocks the ability of formins to nucleate new actin filaments and to remain associated with the barbed end of growing filaments, thereby potently inhibiting the formation of formin-dependent actin structures such as stress fibers and filopodia.

SMIFH2_Mechanism cluster_formin Formin-mediated Actin Polymerization cluster_myosin Myosin-driven Contractility Formin (FH2 domain) Formin (FH2 domain) Actin filament Actin filament Formin (FH2 domain)->Actin filament Nucleation & Elongation Actin monomers Cellular Processes Cellular Processes Actin filament->Cellular Processes Cytokinesis, Cell Migration, Morphogenesis Myosin II Myosin II Actin filament_myosin Actin filament Myosin II->Actin filament_myosin ATPase activity & Contraction Actin filament_myosin->Cellular Processes Muscle Contraction, Cytokinesis This compound This compound This compound->Formin (FH2 domain) Inhibits This compound->Myosin II Inhibits (Off-target)

Recent research has demonstrated that this compound also directly inhibits the ATPase activity of several non-muscle myosins, including myosin II.[1][4][5][6] This off-target effect can confound the interpretation of experimental results, as both formins and myosins are often involved in the same cellular processes. Therefore, it is crucial to perform appropriate control experiments, such as using structurally distinct formin or myosin inhibitors, or employing genetic approaches to validate findings obtained with this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on various formins and myosins, as well as its effects on cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound

Target ProteinAssayIC50 (µM)Reference
mDia1 (formin)Actin polymerization5-15[3]
Bni1 (formin)Actin polymerization5-15[7]
Cdc12 (formin)Actin polymerization5-15[7]
Fus1 (formin)Actin polymerization5-15[7]
AtFH1 (plant formin)Actin polymerization~10[8]
Non-muscle myosin IIAATPase activity~50[1][2]
Skeletal muscle myosin IIATPase activity~50[1]
Drosophila myosin 7aATPase activity~30[1]
Bovine myosin 10ATPase activity~15[1]
Drosophila myosin 5ATPase activity~2[1]

Table 2: Effective Concentrations of this compound in Cellular and Developmental Studies

Organism/Cell TypeProcess InvestigatedEffective Concentration (µM)Observed EffectReference
NIH3T3 cellsLamellipodium formation30Full suppression after 6h[2]
NIH3T3 cellsCell migration10Halved migration speed[2]
REF52 fibroblastsTraction forces30Dramatic drop in 10 min[1]
Mouse oocytesMeiotic maturation100-500Decreased maturation, abnormal spindles[3]
Tobacco BY-2 cellsCytokinesis25-50Perturbed actin localization at cell plate[9]
HeLa-JW cellsFilopodia dynamics20Increased centripetal movement of myosin X[10]
Zebrafish embryosDevelopment10-50Tail curvature, pericardial edema[11]

Experimental Protocols

Protocol 1: Inhibition of Formin Activity in Mammalian Cell Culture

This protocol provides a general guideline for treating adherent mammalian cells with this compound to study its effects on the actin cytoskeleton and cell behavior.

Materials:

  • Mammalian cell line of interest (e.g., NIH3T3, HeLa, U2OS)

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled phalloidin (for F-actin staining)

  • DAPI or Hoechst (for nuclear staining)

  • Mounting medium

  • Microscopy slides and coverslips

Procedure:

  • Cell Seeding: Seed cells onto appropriate culture vessels (e.g., glass-bottom dishes for live-cell imaging or coverslips for fixed-cell imaging) at a density that allows for optimal visualization of cellular structures. Allow cells to adhere and grow for 24-48 hours.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed complete culture medium at the desired final concentrations (e.g., 10-50 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental question.

    • Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.

    • Aspirate the old medium from the cells and replace it with the this compound-containing or control medium.

    • Incubate the cells for the desired duration. Incubation times can range from minutes to several hours, depending on the process being investigated.[1] Short-term treatments are recommended to minimize potential confounding effects from cytotoxicity or p53-related pathways.[12][13]

  • Fixation and Staining (for fixed-cell imaging):

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Incubate the cells with fluorescently labeled phalloidin and a nuclear stain in PBS for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using fluorescence microscopy.

    • Analyze changes in actin organization, cell morphology, or other relevant parameters.

Experimental_Workflow Start Start Seed cells Seed cells Start->Seed cells Adherence (24-48h) Adherence (24-48h) Seed cells->Adherence (24-48h) Treatment Treatment Adherence (24-48h)->Treatment This compound This compound Treatment->this compound Vehicle Control (DMSO) Vehicle Control (DMSO) Treatment->Vehicle Control (DMSO) Incubation Incubation This compound->Incubation Vehicle Control (DMSO)->Incubation Endpoint Endpoint Incubation->Endpoint Live-cell imaging Live-cell imaging Endpoint->Live-cell imaging Fixation & Staining Fixation & Staining Endpoint->Fixation & Staining Microscopy Microscopy Live-cell imaging->Microscopy Fixation & Staining->Microscopy Data Analysis Data Analysis Microscopy->Data Analysis End End Data Analysis->End

Protocol 2: Investigating Meiotic Spindle Formation in Mouse Oocytes

This protocol is adapted from a study that used this compound to investigate the role of formins in mouse oocyte maturation.[3]

Materials:

  • Immature, germinal vesicle (GV)-intact mouse oocytes

  • M16 culture medium

  • This compound (stock solution in DMSO)

  • Milrinone (to maintain GV arrest)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Antibodies for immunofluorescence (e.g., anti-α-tubulin for microtubules)

  • Fluorescently labeled secondary antibodies

  • Hoechst 33342 (for chromatin staining)

Procedure:

  • Oocyte Collection and Culture:

    • Collect GV-intact oocytes from the ovaries of 6-8 week-old female mice.

    • Culture the oocytes in M16 medium containing milrinone to maintain meiotic arrest.

  • This compound Treatment:

    • Prepare M16 medium containing various concentrations of this compound (e.g., 100, 200, 300, 400, 500 µM) and a vehicle control (DMSO).[3]

    • Wash the oocytes to remove milrinone and transfer them to the this compound-containing or control medium to allow for meiotic resumption.

    • Culture the oocytes for a specific duration (e.g., 12 hours) to assess maturation to metaphase II (MII).[3]

  • Assessment of Meiotic Maturation:

    • After incubation, score the oocytes for developmental stage (e.g., GV, GVBD, MI, MII, symmetrically divided).

  • Immunofluorescence Staining:

    • Fix the oocytes at different time points to analyze spindle formation.

    • Permeabilize the oocytes and perform immunofluorescence staining for microtubules (α-tubulin) and counterstain with Hoechst for chromatin.

  • Microscopy and Analysis:

    • Image the oocytes using confocal microscopy.

    • Analyze spindle morphology and chromosome alignment. Quantify the percentage of oocytes with normal and abnormal spindles at different this compound concentrations.

Signaling Pathway Application: TGF-β-induced Epithelial-to-Mesenchymal Transition (EMT)

This compound has been utilized to probe the role of the actin cytoskeleton in signaling pathways. For example, it was shown to block TGF-β-induced EMT by inhibiting Smad2 phosphorylation, a key step in the canonical TGF-β signaling pathway.[14]

TGFb_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Receptor TGF-β Receptor Formins (DIAPH1, DIAPH3) Formins (DIAPH1, DIAPH3) TGF-β Receptor->Formins (DIAPH1, DIAPH3) Activates TGF-β TGF-β TGF-β->TGF-β Receptor Actin Filaments Actin Filaments Formins (DIAPH1, DIAPH3)->Actin Filaments Promotes polymerization Smad2 Smad2 Actin Filaments->Smad2 Required for phosphorylation p-Smad2 p-Smad2 Smad2->p-Smad2 Phosphorylation Snail expression Snail expression p-Smad2->Snail expression Increases E-cadherin expression E-cadherin expression p-Smad2->E-cadherin expression Decreases This compound This compound This compound->Formins (DIAPH1, DIAPH3) Inhibits EMT EMT Snail expression->EMT E-cadherin expression->EMT

This pathway diagram illustrates how formin-dependent actin architectures are necessary for proximal TGF-β signaling, a process that can be effectively studied using this compound.[14]

Conclusion and Best Practices

This compound is a valuable tool for dissecting the roles of formin-dependent actin dynamics in a wide range of developmental processes. However, its off-target effects on myosins necessitate a cautious and well-controlled experimental approach.

Key Recommendations for Using this compound:

  • Perform Dose-Response and Time-Course Experiments: Determine the minimal effective concentration and shortest incubation time required to elicit the desired phenotype to minimize off-target and cytotoxic effects.

  • Use Multiple Controls: Always include a vehicle (DMSO) control. To distinguish between formin- and myosin-dependent effects, consider using a myosin inhibitor (e.g., blebbistatin) in parallel or in combination with this compound.

  • Validate with Orthogonal Approaches: Whenever possible, confirm findings obtained with this compound using genetic methods such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of specific formin genes.

  • Be Mindful of Cytotoxicity: At higher concentrations and with longer incubation times, this compound can be cytotoxic.[12][13] Monitor cell viability throughout your experiments.

  • Consider the Specific Formins and Myosins in Your System: The expression levels and relative importance of different formin and myosin isoforms can vary between cell types and developmental stages.

By following these guidelines, researchers can effectively leverage this compound to gain valuable insights into the intricate roles of the actin cytoskeleton in developmental biology.

References

Troubleshooting & Optimization

Troubleshooting Smifh2 Off-Target Effects on Myosin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the off-target effects of the formin inhibitor Smifh2 on myosin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable small molecule inhibitor originally identified for its ability to block the activity of formin proteins.[1][2][3] Formins are a group of proteins that regulate the polymerization of actin filaments and are involved in various cellular processes, including the formation of stress fibers, filopodia, and lamellipodia.[1][4] this compound specifically targets the formin homology 2 (FH2) domain, inhibiting formin-driven actin polymerization.[1][5]

Q2: I'm observing effects in my experiment that are not consistent with formin inhibition alone. Could this compound have off-target effects?

Yes, it is now well-established that this compound has significant off-target effects, most notably the inhibition of several members of the myosin superfamily.[1][5][6] If you observe phenotypes such as reduced stress fiber contraction, inhibition of retrograde actin flow, or other effects that mimic those of myosin II inhibitors like blebbistatin, it is highly likely that you are observing off-target effects on myosin.[1]

Q3: Which myosin isoforms are affected by this compound, and at what concentrations?

This compound inhibits a range of myosins with varying potencies. Notably, it can inhibit some myosin isoforms with greater potency than some formins.[1][5] The IC50 values (the concentration at which the inhibitor shows 50% of its maximal effect) vary depending on the specific myosin and the in vitro assay conditions.

Quantitative Data Summary: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound against various formins and myosins, providing a basis for comparing its on-target and off-target potencies.

Target ProteinSpecies/IsoformAssay TypeIC50 (µM)Reference
Formins
mDia1MouseActin Polymerization~15[5]
Various ForminsMultiple SpeciesActin Polymerization5 - 15[5][7]
Myosins
Myosin 5DrosophilaATPase Activity~2[5][8]
Myosin 10BovineATPase Activity~15[5][9]
Myosin 7aDrosophilaATPase Activity~30[5]
Skeletal Muscle Myosin 2RabbitATPase Activity~40[8]
Non-muscle Myosin 2AHumanATPase Activity>50[5][9]

Note: IC50 values can vary between different studies and experimental setups. This table should be used as a guide for understanding the relative potency of this compound against its on-target and off-target proteins.

Troubleshooting Guide

This section provides a step-by-step guide to help you identify and mitigate the off-target effects of this compound on myosin in your experiments.

Issue 1: My experimental phenotype resembles myosin inhibition.

Users often report that this compound treatment leads to a rapid decrease in cell contractility and the disassembly of stress fibers, phenotypes that are classic hallmarks of myosin II inhibition.[1][5]

Troubleshooting Steps:

  • Phenotypic Comparison: Directly compare the cellular phenotype induced by this compound with that of a known myosin II inhibitor, such as blebbistatin. If the phenotypes are similar, it strongly suggests a myosin-related off-target effect.

  • Rescue Experiments: Attempt to rescue the this compound-induced phenotype by overexpressing a constitutively active formin mutant that is less sensitive to this compound, if available. If the phenotype persists, it is likely due to off-target effects.

  • Use a Lower Concentration of this compound: Based on the IC50 values, consider lowering the concentration of this compound to a range where it is more selective for formins over the specific myosin you suspect is being affected. However, be aware that for some myosins (e.g., Myosin 5), this compound is more potent than for formins.[5][8]

  • Employ Alternative Formin Inhibition Strategies: To confirm that your phenotype is indeed formin-dependent, use alternative methods of formin inhibition, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of specific formin genes.

Logical Relationship for Troubleshooting Phenotypes

start Observed Phenotype Resembles Myosin Inhibition compare Compare with Blebbistatin Phenotype start->compare similar Phenotypes are Similar compare->similar Yes different Phenotypes are Different compare->different No off_target Strongly Suggests Myosin Off-Target Effect similar->off_target on_target May be a Formin- Dependent Phenotype different->on_target lower_conc Use Lower this compound Concentration off_target->lower_conc alt_inhib Use Alternative Formin Inhibition (e.g., siRNA) off_target->alt_inhib confirm Confirm Formin Dependence alt_inhib->confirm

Caption: Troubleshooting logic for myosin-like phenotypes.

Issue 2: How can I be sure that the observed effect in my in vitro assay is due to formin inhibition and not myosin inhibition?

When using in vitro assays containing both actin and myosin, this compound can confound the results by acting on both.

Troubleshooting Steps:

  • Myosin-Free Control: If your assay allows, perform a control experiment in the absence of myosin to isolate the effect of this compound on formin-mediated actin polymerization.

  • Actin-Activated ATPase Assay: To directly test for off-target effects on myosin, perform an actin-activated ATPase assay with purified myosin and actin in the presence and absence of this compound. A decrease in ATPase activity will confirm myosin inhibition.[5][8]

  • In Vitro Motility Assay: An in vitro motility assay, where fluorescently labeled actin filaments are observed moving over a bed of myosin motors, can also be used. A reduction in filament gliding velocity or the number of motile filaments upon this compound addition indicates myosin inhibition.[5]

Experimental Protocols

Protocol 1: Actin-Activated Myosin ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin, which is stimulated by the presence of F-actin. Inhibition of this activity by this compound is a direct measure of its off-target effect.

Materials:

  • Purified myosin (e.g., non-muscle myosin 2A)

  • Actin

  • ATP

  • Assay buffer (e.g., containing KCl, MgCl2, imidazole, DTT)

  • Malachite green-based phosphate detection reagent

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mix containing assay buffer, actin, and varying concentrations of this compound or DMSO.

  • Add purified myosin to the reaction mix and incubate for a few minutes at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding ATP.

  • At various time points, stop the reaction (e.g., by adding EDTA).

  • Add the malachite green reagent to each well to detect the amount of inorganic phosphate released.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the rate of ATP hydrolysis for each this compound concentration and determine the IC50 value.

Experimental Workflow for ATPase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare Reaction Mix (Buffer, Actin, this compound/DMSO) p2 Add Purified Myosin p1->p2 r1 Initiate with ATP p2->r1 r2 Incubate & Take Time Points r1->r2 r3 Stop Reaction r2->r3 d1 Add Phosphate Detection Reagent r3->d1 d2 Read Absorbance d1->d2 d3 Calculate ATPase Rate & IC50 d2->d3

Caption: Workflow for the Actin-Activated Myosin ATPase Assay.

Protocol 2: In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin and its inhibition by this compound.

Materials:

  • Purified myosin (e.g., heavy meromyosin fragment)

  • Rhodamine-phalloidin labeled F-actin

  • Motility buffer (containing ATP, an ATP regeneration system, and an oxygen scavenger system)

  • Nitrocellulose-coated coverslips

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

  • Coat a nitrocellulose-coated coverslip with myosin.

  • Block any non-specific binding sites (e.g., with BSA).

  • Introduce rhodamine-phalloidin labeled F-actin into the flow cell.

  • Add motility buffer containing either this compound at various concentrations or DMSO.

  • Observe the movement of actin filaments using fluorescence microscopy.

  • Record time-lapse movies and analyze the filament gliding velocity and the percentage of motile filaments.

Signaling Pathway Considerations

Formins and myosins are often involved in the same cellular pathways, particularly those regulating the actin cytoskeleton. For example, the formation and contraction of the cytokinetic ring during cell division involves both formin-mediated actin polymerization and myosin II-driven contraction. When using this compound to study such processes, it is crucial to be aware that you may be inhibiting both components simultaneously, leading to complex and potentially misleading results.

Simplified Cytokinesis Pathway

cluster_formin Formin Action cluster_myosin Myosin Action formin Formins (e.g., mDia) actin Actin Polymerization formin->actin Promotes ring Cytokinetic Ring Formation & Function actin->ring myosin Myosin II contraction Ring Contraction myosin->contraction Drives contraction->ring This compound This compound This compound->formin Inhibits (On-Target) This compound->myosin Inhibits (Off-Target)

Caption: this compound can inhibit both formin and myosin in cytokinesis.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the non-formin related effects of SMIFH2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Small Molecule Inhibitor of Formin Homology 2 Domains) is a widely used cell-permeable compound that inhibits formin-mediated actin assembly.[1][2][3] Its primary mechanism is the inhibition of the formin homology 2 (FH2) domain, which is crucial for actin nucleation and processive elongation of actin filaments.[1][2] this compound has been shown to be a general inhibitor of various formin isoforms across different species.[1][2]

Q2: What are the known non-formin related (off-target) effects of this compound?

A2: this compound is not entirely specific to formins and has been documented to have several off-target effects. The most significant of these is the inhibition of several members of the myosin superfamily.[1][4][5] Additionally, this compound has been shown to reduce the expression and activity of the tumor suppressor protein p53, affect microtubule dynamics, and potentially interfere with the JAK-STAT signaling pathway.[1][3][6][7][8]

Q3: At what concentrations are the off-target effects of this compound typically observed?

A3: The concentrations at which off-target effects are observed can vary depending on the cell type and the specific off-target protein. Inhibition of some myosins can occur at concentrations similar to or even lower than those required for formin inhibition (e.g., Drosophila myosin 5 has an IC50 of ~2 µM).[1][5][9] Effects on p53 and microtubule dynamics have been reported at concentrations around 25 µM.[3][7][8][10] It is generally recommended to use the lowest effective concentration of this compound and for the shortest possible duration to minimize these confounding effects.[3][8]

Q4: Are there any more specific formin inhibitors available?

A4: Currently, there are no widely available, validated, and specific inhibitors for individual formin isoforms that can serve as a direct replacement for this compound. While some analogs of this compound have been synthesized, they have generally been found to modulate the potency but not the specificity of the compound.[11] Therefore, careful experimental design with appropriate controls is crucial when using this compound.

Troubleshooting Guide

Q5: My cells treated with this compound show a phenotype consistent with myosin II inhibition (e.g., reduced stress fiber contraction). How can I confirm if this is an off-target effect?

A5: This is a known off-target effect of this compound, as it can inhibit myosin II ATPase activity.[1][4] To dissect the effects of formin versus myosin II inhibition, you should perform a parallel experiment using a specific myosin II inhibitor, such as blebbistatin or its more photostable analog, para-aminoblebbistatin.[1][9] If the phenotype observed with this compound is mimicked by blebbistatin, it is likely due to the off-target inhibition of myosin II.

Q6: I observe changes in microtubule stability or organization in my this compound-treated cells. Is this a known effect?

A6: Yes, this compound has been reported to affect microtubule dynamics, leading to depolymerization-repolymerization cycles and altered microtubule stability.[3][7][8][12][13][14] To investigate this further, you can perform microtubule-specific assays, such as immunofluorescence staining for different tubulin modifications (e.g., acetylated tubulin for stable microtubules) or live-cell imaging of microtubule plus-end tracking proteins (e.g., EB1).[13][14]

Q7: My experimental results with this compound are difficult to interpret. What is a general workflow to validate my findings?

A7: A general workflow to validate your findings and control for off-target effects should include a combination of pharmacological and genetic approaches. This includes using the lowest effective concentration of this compound, comparing the results with other cytoskeletal inhibitors (like blebbistatin for myosin II or latrunculin A for actin polymerization), and, if possible, performing rescue experiments by overexpressing a specific formin to see if it reverses the this compound-induced phenotype.

G cluster_workflow Experimental Workflow for this compound cluster_controls Pharmacological Controls cluster_genetic Genetic Validation A Observe Phenotype with this compound B Dose-Response and Time-Course (Use lowest effective concentration) A->B C Control Experiments B->C D Genetic Approaches B->D E Interpret Data C->E D->E C1 Myosin II Inhibitor (e.g., Blebbistatin) C2 General Actin Polymerization Inhibitor (e.g., Latrunculin A) C3 Inactive this compound Analog (if available) D1 Formin Knockdown/Knockout (e.g., siRNA, CRISPR) D2 Formin Overexpression (Rescue Experiment) G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound Formins Formin FH2 Domain This compound->Formins Myosins Myosin Superfamily (e.g., Myosin II, V, X) This compound->Myosins p53 p53 Pathway This compound->p53 Microtubules Microtubule Dynamics This compound->Microtubules Actin Actin Polymerization (e.g., stress fibers, filopodia) Formins->Actin inhibition Myosin_activity Myosin ATPase Activity & Contractility Myosins->Myosin_activity inhibition p53_activity p53 Expression & Activity p53->p53_activity reduction MT_stability Microtubule Stability Microtubules->MT_stability alteration G A Unexpected Phenotype Observed with this compound B Is the phenotype consistent with myosin II inhibition? A->B C Perform Blebbistatin control experiment B->C Yes F Is there evidence of altered microtubule dynamics? B->F No D Does Blebbistatin phenocopy this compound? C->D E Phenotype is likely due to Myosin II off-target effect D->E Yes D->F No G Assess microtubule stability (e.g., tubulin modifications) F->G Yes H Are p53 levels or activity expected to be involved? F->H No G->H I Validate using p53-null/knockdown cells and check p21 levels H->I Yes J Phenotype is likely a formin-dependent effect. Consider genetic validation. H->J No I->J

References

Interpreting Unexpected Results from Smifh2 Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Smifh2, a widely used small molecule inhibitor of formin homology 2 (FH2) domains. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes. While this compound is a potent tool for studying formin-dependent actin polymerization, a growing body of evidence highlights its off-target effects, which can lead to complex and sometimes counterintuitive results.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you dissect your observations, distinguish on-target from off-target effects, and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound show a rapid decrease in stress fiber contractility and retrograde flow. I thought this compound only affected actin polymerization?

A1: This is a classic example of a well-documented off-target effect of this compound. While it does inhibit formin-driven actin polymerization, this compound has also been shown to directly inhibit members of the myosin superfamily.[1][2][3][4][5] This inhibition of myosin ATPase activity can lead to reduced stress fiber contractility and slower retrograde flow, effects that are similar to those observed with myosin inhibitors like blebbistatin.[1][3][5] Therefore, the observed phenotype is likely a combination of both on-target (formin) and off-target (myosin) effects.

Q2: I observe defects in microtubule organization and dynamics in my this compound-treated cells. Is this a known phenomenon?

A2: Yes, this compound has been reported to affect microtubule dynamics. Some studies have shown that this compound treatment can lead to cycles of microtubule depolymerization and repolymerization.[6][7] This effect may be linked to the complex interplay between the actin and microtubule cytoskeletons, or it could represent a direct or indirect off-target effect of the compound. When observing microtubule-related phenotypes, it is crucial to consider the possibility of effects that are independent of formin inhibition.

Q3: After this compound treatment, I see a change in the expression or localization of the p53 tumor suppressor protein. Is there a connection?

A3: A link between this compound and p53 has been established. Research has shown that this compound can reduce the levels of p53 in a proteasome-independent manner.[8] This effect appears to be related to the role of certain formins, like mDia2, in regulating p53.[6] Therefore, if your research involves p53, it is important to be aware of this potential on-target, but perhaps unexpected, consequence of this compound treatment.

Q4: I'm seeing conflicting results in the literature regarding the effective concentration of this compound. What concentration should I use?

A4: The optimal concentration of this compound is highly dependent on the cell type, the specific formin being targeted, and the biological process under investigation. It is crucial to perform a dose-response curve for your specific experimental system. Notably, off-target effects on myosins are more pronounced at higher concentrations.[1][5][6][9] For instance, the IC50 for some myosins can be as low as 2 µM, which is more potent than for some formins.[1][3] A careful review of the literature for your specific system and empirical determination of the lowest effective concentration are highly recommended.

Troubleshooting Guide

This section provides guidance on how to approach unexpected results and design experiments to differentiate between on-target and off-target effects of this compound.

Problem 1: Phenotype resembles myosin inhibition more than disruption of actin polymerization.
  • Possible Cause: Off-target inhibition of myosin II or other myosin isoforms by this compound.

  • Troubleshooting Steps:

    • Comparative Analysis: Treat cells with a specific myosin II inhibitor (e.g., blebbistatin or para-aminoblebbistatin) and compare the phenotype to that of this compound treatment.[3] Similar outcomes would strongly suggest a myosin-related off-target effect.

    • Dose-Response Analysis: Perform a detailed dose-response curve with this compound. Off-target myosin inhibition is often more potent at higher concentrations.[1][5] Determine the minimal concentration of this compound that produces the expected anti-formin phenotype without inducing the myosin-inhibition phenotype.

    • Rescue Experiments: If possible, perform rescue experiments by overexpressing a this compound-resistant formin mutant. If the phenotype is rescued, it is more likely to be an on-target effect.

    • Alternative Formin Inhibition: Use alternative methods to inhibit formin function, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of specific formin genes, to validate the phenotype.

Problem 2: Observed effects on cell morphology or migration are inconsistent with known formin functions.
  • Possible Cause: Complex interplay of on-target and off-target effects, including inhibition of various myosins (e.g., myosin V, X) involved in filopodia formation and cell migration.[1][3][4][10]

  • Troubleshooting Steps:

    • Component Analysis: Dissect the phenotype by using more specific inhibitors in parallel. For example, if you suspect an effect on filopodia, consider the roles of both formins and myosins like myosin X.[1][3][10]

    • Live-Cell Imaging: Perform live-cell imaging to carefully dissect the dynamics of the cellular process. This can help to distinguish between defects in actin nucleation (formin-dependent) and defects in contractility or transport (myosin-dependent).

    • Biochemical Assays: If possible, perform in vitro assays to directly measure the effect of this compound on the ATPase activity of purified myosins from your system of interest.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for various formins and myosins. This data highlights the potential for off-target effects, as some myosins are inhibited at concentrations comparable to or even lower than those required for formin inhibition.

Target ProteinProtein TypeIC50 (µM)Reference
mDia1Formin~5-15[3][11]
mDia2Formin~5-15[11]
Drosophila Myosin 5Myosin~2[1][3]
Bovine Myosin 10Myosin~15[1][3]
Rabbit Skeletal Muscle Myosin 2Myosin~40[1][5]
Human Non-muscle Myosin 2AMyosin~50[6][9]
Drosophila Myosin 7aMyosin~30-40[1][3]

Experimental Protocols

Protocol 1: In Vitro Myosin ATPase Activity Assay

This protocol allows for the direct measurement of this compound's effect on the actin-activated ATPase activity of a purified myosin.

Materials:

  • Purified myosin of interest

  • Actin

  • ATPase buffer (e.g., containing KCl, MgCl2, imidazole, and ATP)

  • Malachite green reagent for phosphate detection

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the purified myosin and actin in the ATPase buffer.

  • Add varying concentrations of this compound (and a DMSO control) to the wells of the 96-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the myosin's activity for a defined period.

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent and a plate reader.

  • Calculate the ATPase activity for each this compound concentration and determine the IC50 value.

Protocol 2: Phalloidin Staining for F-actin Visualization

This protocol is for visualizing the effects of this compound on the actin cytoskeleton in cultured cells.

Materials:

  • Cells grown on coverslips

  • This compound stock solution

  • DMSO

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Phalloidin conjugated to a fluorescent dye (e.g., TRITC-phalloidin)

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentration of this compound or DMSO for the appropriate duration.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Stain the F-actin by incubating with fluorescently labeled phalloidin in PBS for 30-60 minutes.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Logic

Smifh2_Action cluster_intended Intended On-Target Pathway cluster_off_target Unexpected Off-Target Pathways This compound This compound Formin Formin (FH2 Domain) This compound->Formin Inhibits Myosin Myosin Superfamily This compound->Myosin Inhibits MT_Dynamics Microtubule Dynamics This compound->MT_Dynamics Alters p53_reg p53 Regulation This compound->p53_reg Alters ActinPoly Actin Polymerization Formin->ActinPoly Promotes ATPase ATPase Activity Myosin->ATPase Contractility Actomyosin Contractility ATPase->Contractility

Caption: Intended and off-target effects of this compound.

Experimental Workflow for Deconvoluting Results

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Treatment Hypothesis Hypothesis: Off-Target Effect? Start->Hypothesis MyosinInhibitor Compare with Myosin Inhibitor (e.g., Blebbistatin) Hypothesis->MyosinInhibitor DoseResponse Perform Dose-Response Curve Hypothesis->DoseResponse GeneticValidation Use Genetic Tools (siRNA, CRISPR) Hypothesis->GeneticValidation SimilarPhenotype Similar Phenotype? MyosinInhibitor->SimilarPhenotype DoseDependent Phenotype Dose-Dependent? DoseResponse->DoseDependent GeneticPhenocopy Genetic Knockdown Phenocopies this compound? GeneticValidation->GeneticPhenocopy SimilarPhenotype->DoseDependent No ConclusionOffTarget Conclusion: Likely Off-Target Effect SimilarPhenotype->ConclusionOffTarget Yes DoseDependent->GeneticPhenocopy No DoseDependent->ConclusionOffTarget Yes (at high conc.) GeneticPhenocopy->ConclusionOffTarget No ConclusionOnTarget Conclusion: Likely On-Target Effect GeneticPhenocopy->ConclusionOnTarget Yes

Caption: A workflow for troubleshooting unexpected this compound results.

References

Technical Support Center: Best Practices for Smifh2 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments using the formin inhibitor, Smifh2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cell-permeable small molecule that primarily functions as an inhibitor of formin homology 2 (FH2) domains.[1][2] It disrupts the ability of formin proteins to nucleate and elongate unbranched actin filaments.[3][4][5][6] This leads to alterations in the actin cytoskeleton, affecting cellular processes such as cell migration, adhesion, and cytokinesis.[1][7]

Q2: What are the known off-target effects of this compound?

A2: A critical consideration when using this compound is its significant off-target effects. The most well-documented off-target activity is the inhibition of several members of the myosin superfamily.[4][5][6] This can confound the interpretation of results, as effects on the cytoskeleton may be due to myosin inhibition rather than, or in addition to, formin inhibition.[5][6] Some studies have shown that this compound can inhibit certain myosins with greater potency than some formins.[5][6] Additionally, at higher concentrations, this compound has been reported to reduce the expression and activity of the tumor suppressor protein p53 in a post-transcriptional, proteasome-independent manner.[1][2][3]

Q3: What is a recommended working concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is cell-type and application-dependent. However, most studies use concentrations ranging from 5 µM to 50 µM.[4][7][8] It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired phenotype while minimizing off-target effects and cytotoxicity.[1][9] For short-term experiments (e.g., < 1 hour), higher concentrations may be tolerated, but for longer incubations, lower concentrations are recommended to reduce the risk of off-target effects and cell death.[1][9][10]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[3][11] Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Always include a vehicle control (DMSO) in your experiments at the same final concentration used for the this compound treatment.

Troubleshooting Guide

Problem 1: I am not observing the expected phenotype after this compound treatment.

  • Possible Cause 1: Inactive Compound.

    • Solution: Ensure the this compound powder and stock solutions have been stored correctly to prevent degradation. It is advisable to test a new batch of the inhibitor. The active form of this compound can exist as E and Z isomers, and their distribution can be influenced by the solvent and incubation time.[12]

  • Possible Cause 2: Insufficient Concentration or Incubation Time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. Some cellular effects of this compound can be observed within minutes, while others may require several hours.[4]

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: The expression levels of different formin isoforms can vary between cell lines. Consider verifying the expression of the formin(s) of interest in your cell line.

Problem 2: I am observing high levels of cell death.

  • Possible Cause 1: this compound Concentration is Too High.

    • Solution: High concentrations of this compound can be cytotoxic.[1][10] Reduce the concentration and/or the duration of the treatment. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold for your cells.

  • Possible Cause 2: Off-target Effects.

    • Solution: The observed cytotoxicity could be a result of off-target effects, such as the impact on p53.[1][2] Using the lowest effective concentration is crucial.

Problem 3: My results are difficult to interpret due to potential off-target effects.

  • Solution 1: Use Control Inhibitors.

    • To distinguish between formin and myosin-dependent effects, include a specific myosin inhibitor, such as blebbistatin or its less phototoxic analog para-aminoblebbistatin, as a control.[4] If the phenotype observed with this compound is mimicked by the myosin inhibitor, it suggests a significant contribution from off-target myosin inhibition.

  • Solution 2: Genetic Approaches.

    • Complement your inhibitor studies with genetic approaches like siRNA or CRISPR/Cas9-mediated knockdown/knockout of the specific formin(s) of interest. This will provide more definitive evidence for the role of formins in your observed phenotype.

  • Solution 3: Use this compound Analogs.

    • Several analogs of this compound have been synthesized. While some studies show they retain inhibitory activity against formins, their off-target profiles may differ.[12][13] However, it's important to note that some analogs may not affect the actin cytoskeleton in the same way as the parent compound.[8]

Quantitative Data Summary

Table 1: IC50 Values of this compound Against Various Formins and Myosins

Target ProteinIC50 Value (µM)Notes
Formins (general)5 - 15Varies between different formin isoforms.[11]
DIAPH1 (Dia1)~15Mouse Dia1.[12]
DIAPH2 (Dia3)More potent than on DIAPH1[12]
Skeletal Muscle Myosin 2~40Actin-activated ATPase activity.[4]
Non-muscle Myosin 2ARequires higher concentrations in vitro than in cellsInhibition of actin-activated ATPase activity.[4][5][6]
Drosophila Myosin 5~2More potent inhibition than for many formins.[5]
Bovine Myosin 10~15[5][6]
Drosophila Myosin 7a~40[5][6]

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment.

  • This compound Preparation: Thaw a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it to the desired final concentration in pre-warmed complete cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: After incubation, proceed with your intended analysis, such as immunofluorescence staining for cytoskeletal components, cell migration assays, or protein expression analysis.

Protocol 2: Immunofluorescence Staining for F-actin

  • Cell Culture: Grow cells on sterile glass coverslips and treat with this compound or vehicle control as described in Protocol 1.

  • Fixation: Wash the cells once with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate with a fluorescently labeled phalloidin solution (to stain F-actin) according to the manufacturer's instructions for 30-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. If desired, counterstain with a nuclear stain like DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Visualizations

Smifh2_Signaling_Pathway This compound This compound Formins Formin Proteins (e.g., mDia, FMNL) This compound->Formins Inhibits Myosin Myosin Superfamily (e.g., Myosin II, V, X) This compound->Myosin Inhibits (Off-target) p53 p53 Pathway This compound->p53 Inhibits (Off-target) Actin_Nucleation Actin Nucleation & Elongation Formins->Actin_Nucleation Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, Filopodia) Actin_Nucleation->Actin_Cytoskeleton Cell_Processes Cellular Processes (Migration, Adhesion, Cytokinesis) Actin_Cytoskeleton->Cell_Processes Myosin_Activity Myosin ATPase Activity & Motor Function Myosin->Myosin_Activity Myosin_Activity->Cell_Processes p53_Expression p53 Protein Expression p53->p53_Expression

Caption: Mechanism of action of this compound, including on-target and off-target effects.

Smifh2_Experimental_Workflow Start Hypothesis: Formins are involved in a cellular process Dose_Response Determine Optimal this compound Concentration (Dose-Response & Viability Assay) Start->Dose_Response Experiment Perform Experiment with this compound (Include Vehicle Control - DMSO) Dose_Response->Experiment Analysis Analyze and Interpret Results Experiment->Analysis Control_Experiment Control for Off-Target Effects (e.g., use Myosin Inhibitor like Blebbistatin) Control_Experiment->Analysis Genetic_Validation Validate with Genetic Approach (siRNA/CRISPR of Formins) Genetic_Validation->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Recommended experimental workflow for using the this compound inhibitor.

References

Navigating SMIFH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SMIFH2, a widely used small molecule inhibitor of formin homology 2 (FH2) domains. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common questions that arise during experimentation. By understanding the nuances of this compound, you can ensure more reliable and interpretable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable compound that primarily functions by inhibiting the FH2 domain of formin proteins. This domain is crucial for the nucleation and processive elongation of unbranched actin filaments. By targeting the FH2 domain, this compound effectively blocks formin-mediated actin polymerization, thereby disrupting the formation of cellular structures like actin cables, stress fibers, and the contractile ring.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM but is insoluble in water and ethanol.[2] It is critical to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[2] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[2]

Q3: What are the known off-target effects of this compound?

A significant body of research has demonstrated that this compound has notable off-target effects, primarily on members of the myosin superfamily.[3][4][5] It has been shown to inhibit the ATPase activity of non-muscle myosin IIA, skeletal muscle myosin II, and other myosins such as myosin V, myosin VIIa, and myosin X.[3][5] In some cases, the inhibitory effect on certain myosins is more potent than on formins.[3][5] Additionally, at higher concentrations or with prolonged exposure, this compound can induce cytotoxicity and affect p53 expression in a proteasome-independent manner.[6][7][8]

Q4: How can I minimize the off-target effects and cytotoxicity of this compound?

To mitigate confounding results from off-target effects and cytotoxicity, it is highly recommended to use the lowest effective concentration of this compound and the shortest possible treatment duration.[6][8][9] Performing dose-response and time-course experiments for your specific cell type and experimental system is crucial to determine the optimal conditions. Some studies suggest that moderate concentrations (e.g., <10 µM) and short treatment times (<1 hour) can help minimize these adverse effects.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no observable effect on actin structures. 1. Inadequate inhibitor concentration. 2. Poor solubility or degradation of this compound. 3. Cell type is less sensitive to formin inhibition. 1. Perform a dose-response experiment to determine the optimal concentration (typically in the 5-50 µM range for cell-based assays). 2. Prepare fresh stock solutions in anhydrous DMSO. Ensure proper storage of stock solutions. 3. Verify formin expression levels in your cell line. Consider alternative methods like siRNA/shRNA for target validation.
Observed effects are inconsistent with known formin functions. 1. Off-target effects on the myosin superfamily. 2. General cytotoxicity. 1. Use a complementary inhibitor, such as the myosin II inhibitor blebbistatin, to dissect the effects on formins versus myosins.[4] 2. Validate key findings with genetic approaches (e.g., formin knockout/knockdown). 3. Assess cell viability using assays like MTT or Trypan Blue exclusion. Lower the this compound concentration or shorten the incubation time.
Cells appear unhealthy or show signs of apoptosis after treatment. 1. This compound concentration is too high. 2. Prolonged incubation time. 3. Solvent (DMSO) toxicity. 1. Reduce the this compound concentration. The IC50 for cytotoxicity can be as low as 28 µM in some cell lines.[7] 2. Decrease the duration of the treatment. 3. Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤0.1%). Run a vehicle control (DMSO only) in all experiments.
Precipitate forms when adding this compound to aqueous culture media. 1. Poor solubility of this compound in aqueous solutions. 2. Final concentration is too high. 1. Ensure the stock solution in DMSO is fully dissolved before diluting into media. 2. Vortex or mix the media thoroughly immediately after adding the this compound stock. 3. Avoid making intermediate dilutions in aqueous buffers; dilute directly from the DMSO stock into the final culture medium.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) and typical working concentrations for this compound across various targets and experimental systems.

Target/System IC50 / Working Concentration Reference(s)
Formin-driven actin polymerization (in vitro) IC50: 5 - 15 µM[2]
Drosophila myosin V IC50: ~2 µM[3][10]
Bovine myosin X IC50: ~15 µM[3][10]
Drosophila myosin VIIa IC50: ~30 µM[3]
Non-muscle myosin IIA (ATPase activity) IC50: ~50 µM[7]
NIH3T3 fibroblasts (cytotoxicity) IC50: 28 µM (at 24h)[7]
A539 lung carcinoma cells (cytotoxicity) IC50: 75 µM[7]
REF52 and HFF cells (inhibition of stress fiber contractility) 30 - 100 µM[2]
U2OS cells (cytoskeletal remodeling) 25 µM[11]

Experimental Protocols

Detailed Protocol for Treating Cultured Cells with this compound

This protocol provides a general framework for treating adherent mammalian cells with this compound to observe its effects on the actin cytoskeleton.

1. Materials:

  • This compound powder
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Complete cell culture medium appropriate for your cell line
  • Adherent cells (e.g., NIH3T3, U2OS, REF52) cultured on appropriate vessels (e.g., glass-bottom dishes for imaging)
  • Phosphate-Buffered Saline (PBS)
  • Fixative (e.g., 4% paraformaldehyde in PBS)
  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
  • Fluorescently-labeled phalloidin (for F-actin staining)
  • DAPI or Hoechst (for nuclear staining)
  • Mounting medium

2. Stock Solution Preparation: a. Allow the this compound powder to equilibrate to room temperature before opening. b. Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. For example, to make a 20 mM stock, dissolve 3.77 mg of this compound (MW: 377.21 g/mol ) in 500 µL of anhydrous DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes and store at -80°C.

3. Cell Treatment: a. Seed cells onto appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 50-70%). b. On the day of the experiment, thaw an aliquot of the this compound stock solution. c. Dilute the this compound stock solution directly into pre-warmed complete culture medium to achieve the desired final concentration (e.g., 10, 25, or 50 µM). It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. d. Include a vehicle control by adding an equivalent volume of DMSO to the medium. e. Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. f. Incubate the cells for the desired duration (e.g., 30 minutes to 6 hours) at 37°C in a 5% CO2 incubator.

4. Sample Processing for Fluorescence Microscopy: a. After incubation, gently wash the cells twice with pre-warmed PBS. b. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. e. Wash the cells three times with PBS. f. Stain for F-actin by incubating with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature, protected from light. g. (Optional) Stain nuclei with DAPI or Hoechst for 5-10 minutes. h. Wash the cells three times with PBS. i. Add a drop of mounting medium and cover with a coverslip. j. Image the cells using a fluorescence microscope.

Visualizations

Signaling Pathway Inhibition

SMIFH2_Mechanism cluster_0 Cellular Processes cluster_1 Formin-Mediated Actin Polymerization Actin_Cables Actin Cables Stress_Fibers Stress Fibers Filopodia Filopodia Contractile_Ring Contractile Ring G_Actin G-Actin Formin_FH2 Formin (FH2 Domain) G_Actin->Formin_FH2 Nucleation F_Actin F-Actin (Filament) Formin_FH2->F_Actin Elongation F_Actin->Actin_Cables F_Actin->Stress_Fibers F_Actin->Filopodia F_Actin->Contractile_Ring This compound This compound This compound->Formin_FH2

Caption: Mechanism of this compound action, inhibiting the Formin FH2 domain to block actin polymerization.

Experimental Workflow

SMIFH2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare this compound Stock in DMSO C 3. Prepare Treatment Media (this compound & Vehicle Control) A->C B 2. Culture Cells to Desired Confluency B->C D 4. Treat Cells for Defined Duration C->D E 5. Fix, Permeabilize, and Stain Cells D->E F 6. Image with Fluorescence Microscopy E->F G 7. Analyze Cytoskeletal Phenotypes F->G

Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.

References

Assessing the stability of Smifh2 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Smifh2, a widely used small molecule inhibitor of formin homology 2 (FH2) domains. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Unexpected or No Phenotype Observed

Problem: You are not observing the expected cellular phenotype (e.g., changes in actin-based structures, cell motility) after this compound treatment.

Possible Causes and Solutions:

  • This compound Instability: this compound has been reported to exhibit limited stability in aqueous solutions and can undergo intracellular breakdown.[1] For long-term experiments, it is recommended to replace the this compound-containing medium every 2-4 hours to maintain an effective concentration.[1]

  • Incorrect Concentration: The effective concentration of this compound can be cell-type dependent. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. IC50 values for formin inhibition are typically in the range of 5-30 µM.[2][3]

  • Batch-to-Batch Variability: If you suspect a new batch of this compound is not active, it is crucial to perform a quality control experiment. A simple in vitro actin polymerization assay using a pyrene-actin kit in the presence and absence of a formin protein can validate the inhibitory activity of your this compound stock.

  • Off-Target Effects Masking the Phenotype: this compound has known off-target effects, most notably on non-muscle myosins.[2] These effects can sometimes mask or counteract the expected phenotype of formin inhibition. Consider using complementary approaches, such as siRNA-mediated knockdown of specific formins, to validate your findings.

Unexpected Cellular Morphology

Problem: Your cells are exhibiting unexpected morphological changes, such as increased blebbing, rounding, or altered adhesion.

Possible Causes and Solutions:

  • Cytotoxicity: At concentrations above 25-30 µM, this compound can induce cytotoxicity, leading to apoptosis and the appearance of blebbing.[2][3] It is recommended to use the lowest effective concentration and to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment.

  • Inhibition of Myosin: this compound inhibits several myosin isoforms, which are crucial for maintaining cell shape, adhesion, and contractility.[2] The observed morphological changes might be a consequence of myosin inhibition rather than, or in addition to, formin inhibition.

  • Effects on Microtubule Dynamics: Some studies have reported that this compound can induce cycles of microtubule depolymerization and repolymerization, which can significantly impact cell morphology.[1][4]

Troubleshooting Decision Tree

This decision tree can help guide your troubleshooting process when encountering issues with this compound experiments.

Caption: Troubleshooting logic for this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO. For long-term storage, a stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: How stable is this compound in cell culture medium?

A2: While specific half-life data in various media are not extensively published, there is evidence of intracellular breakdown of this compound within a few hours.[1] One study observed that the effects of this compound were transient, with cells recovering their morphology after 16 hours of treatment, suggesting degradation of the compound.[1] For experiments lasting longer than 4-6 hours, it is recommended to replenish the medium with fresh this compound.

Q3: What are the known off-target effects of this compound?

A3: The most well-characterized off-target effects of this compound are the inhibition of several non-muscle myosin isoforms, including myosin IIA, V, and X.[2] Additionally, this compound has been shown to reduce the levels of the tumor suppressor protein p53, independently of its effects on formins.[1][4]

Q4: At what concentration should I use this compound?

A4: The effective concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. Most in vitro and cell-based assays use concentrations ranging from 5 µM to 50 µM.[2][3] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your experimental system, starting with a range of 5, 10, 25, and 50 µM.

Q5: Is this compound a pan-formin inhibitor?

A5: Yes, this compound is considered a broad-spectrum or pan-formin inhibitor, as it has been shown to inhibit multiple formin isoforms from different species.[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Aqueous Solution using RP-HPLC

Since specific stability data for this compound in various experimental buffers is lacking, this protocol provides a general method for researchers to determine the stability of this compound under their specific experimental conditions.

Objective: To determine the degradation kinetics of this compound in a chosen aqueous buffer (e.g., PBS, DMEM) over time.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Aqueous buffer of choice (e.g., PBS, DMEM)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare the working solution: Dilute the this compound stock solution in your chosen aqueous buffer to the final experimental concentration (e.g., 25 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize its effect on stability.

  • Incubate the solution: Keep the working solution at the desired experimental temperature (e.g., 37°C).

  • Collect time points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to stop any further degradation.

  • HPLC Analysis:

    • Thaw the samples just before analysis.

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase gradient appropriate for separating this compound from its potential degradation products. A common starting point is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Set the UV detector to a wavelength where this compound has a strong absorbance (this may need to be determined by a UV scan).

    • Inject the samples from each time point.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the percentage of remaining this compound (relative to the t=0 time point) against time.

    • From this plot, you can determine the half-life (t½) of this compound under your specific conditions.

Workflow for Assessing this compound Stability:

G Workflow for this compound Stability Assessment prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solution in Aqueous Buffer prep_stock->prep_working incubate Incubate at Experimental Temperature prep_working->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples hplc_analysis Analyze Samples by RP-HPLC collect_samples->hplc_analysis data_analysis Analyze Peak Area and Determine Half-life hplc_analysis->data_analysis result This compound Half-life Determined data_analysis->result

Caption: Experimental workflow for this compound stability.

Signaling Pathways

Rho GTPase-Formin Signaling Pathway

This compound primarily targets the FH2 domain of formin proteins. Formins are key downstream effectors of Rho GTPases (such as RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton.

Diagram of the Rho GTPase-Formin Signaling Pathway:

G Rho GTPase-Formin Signaling Pathway cluster_upstream Upstream Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Extracellular Matrix Extracellular Matrix Extracellular Matrix->Receptors RhoGEFs RhoGEFs Receptors->RhoGEFs RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) RhoGEFs->RhoGTPases Activates Formins Formins RhoGTPases->Formins Activates Actin Filaments Actin Filaments Formins->Actin Filaments Promotes Nucleation & Elongation Actin Monomers Actin Monomers Actin Monomers->Actin Filaments This compound This compound This compound->Formins Inhibits FH2 Domain

Caption: Simplified Rho GTPase-Formin signaling cascade.

Quantitative Data Summary

ParameterValueReference(s)
IC50 for Formin Inhibition 5 - 30 µM (in vitro)[2][3]
IC50 for Myosin IIA ATPase Activity ~50 µM (in vitro)[2]
Effective Cellular Concentration 5 - 50 µM (cell type dependent)[2][3]
Stock Solution Stability (-20°C) 1 month[1]
Stock Solution Stability (-80°C) 6 months[1]
Aqueous Stability Limited, intracellular breakdown in hours[1]

References

Validation & Comparative

Validating Smifh2's inhibitory effect on specific formins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to its Inhibitory Effects on Formins and Unintended Targeting of Myosins

For researchers, scientists, and drug development professionals, the small molecule inhibitor SMIFH2 has been a widely utilized tool to probe the function of formin proteins in actin cytoskeleton dynamics. However, emerging evidence necessitates a critical re-evaluation of its specificity. This guide provides a comprehensive comparison of this compound's inhibitory effects on its intended formin targets versus its off-target activity on the myosin superfamily, supported by experimental data and detailed protocols.

This compound was first identified as a specific inhibitor of formin-mediated actin polymerization, targeting the highly conserved formin homology 2 (FH2) domain.[1][2] This has led to its extensive use in studying cellular processes where formins are key players, such as the formation of filopodia, stress fibers, and the cytokinetic ring.[3] However, recent studies have revealed that this compound also potently inhibits members of the myosin superfamily, key motor proteins involved in muscle contraction and cellular contractility.[3][4] This off-target activity complicates the interpretation of data from studies relying solely on this compound to dissect formin-specific functions.

Comparative Inhibitory Potency: Formins vs. Myosins

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various formin and myosin proteins, highlighting its comparable, and in some cases greater, potency against myosins.

Target ClassSpecific ProteinOrganism/SpeciesIC50 (µM)Reference
Formin mDia1 (DIAPH1)Mus musculus~15[3]
DIAPH1Homo sapiens30 ± 10[5]
DIAPH2Homo sapiens6 ± 3[5]
INF2Homo sapiens> 40[5]
FMNL3Homo sapiens> 40[5]
FMN2Homo sapiens> 40[5]
General ForminsVarious5 - 15[6]
Myosin Non-muscle myosin 2AHomo sapiens~50[7]
Skeletal muscle myosin 2Oryctolagus cuniculus (Rabbit)~40[3][4]
Bovine myosin 10Bos taurus~15[3]
Drosophila myosin 7aDrosophila melanogaster~30 - 40[1][3]
Drosophila myosin 5Drosophila melanogaster~2[1][3]

Experimental Validation of Inhibitory Effects

The inhibitory activity of this compound on formins and myosins is typically validated through in vitro biochemical assays. The following are detailed protocols for the key experiments cited.

Formin Inhibition Assay: Pyrene-Actin Assembly

This assay measures the ability of a formin protein to nucleate and elongate actin filaments, and the inhibition of this process by this compound. The polymerization of actin is monitored by the increase in fluorescence of pyrene-labeled actin monomers as they incorporate into filaments.

Protocol:

  • Protein Preparation: Purify the formin construct of interest (typically containing the FH1 and FH2 domains) and actin monomers. Prepare a stock of pyrene-labeled actin.

  • Reaction Mixture: In a fluorometer cuvette, prepare a reaction buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP).

  • Initiate Polymerization: Add actin monomers (typically 2 µM, with 5-10% pyrene-labeled) and profilin (e.g., 4 µM S. pombe profilin) to the reaction buffer.

  • Add Formin and Inhibitor: Add the purified formin protein (e.g., 5-25 nM) to initiate rapid actin polymerization. For inhibition assays, pre-incubate the formin with varying concentrations of this compound before adding it to the actin solution.

  • Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time using a fluorometer (excitation at 365 nm, emission at 407 nm).

  • Data Analysis: The maximum rate of actin polymerization is determined from the slope of the fluorescence curve. IC50 values are calculated by plotting the polymerization rate against the this compound concentration.[5]

Myosin Inhibition Assay: Actin-Activated ATPase Activity

This assay measures the rate at which myosin hydrolyzes ATP, a key step in its motor function, and how this is affected by this compound. The assay is often coupled to an enzyme system that links ATP hydrolysis to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Protocol:

  • Protein Preparation: Purify the myosin motor domain or heavy meromyosin (HMM) fragment and actin filaments.

  • Reaction Mixture: Prepare an assay buffer (e.g., 50 mM KCl, 10 mM MOPS, 2 mM MgCl2, 0.1 mM EGTA, 1 mM ATP, pH 7.0) containing an NADH-linked enzyme system (lactic dehydrogenase, pyruvate kinase, phosphoenolpyruvate, and NADH).[8]

  • Add Components: To a spectrophotometer cuvette, add the assay buffer, actin (e.g., 10 µM), and the myosin protein.

  • Add Inhibitor: For inhibition assays, add varying concentrations of this compound to the reaction mixture. A DMSO control should be included as this compound is typically dissolved in DMSO.[8]

  • Initiate Reaction: The reaction is initiated by the addition of ATP.

  • Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. IC50 values are determined by plotting the ATPase activity against the this compound concentration.[8]

Visualizing the Molecular Interactions and Experimental Processes

To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated.

G cluster_formins Intended Target: Formin-Mediated Actin Polymerization cluster_myosins Off-Target: Myosin-Driven Contractility ProfilinActin Profilin-Actin Monomers Formin Formin (FH2 Domain) ProfilinActin->Formin Recruitment ActinFilament Actin Filament (Elongation) Formin->ActinFilament Nucleation & Processive Elongation SMIFH2_formin This compound SMIFH2_formin->Formin Inhibition Myosin Myosin Head ADP_Pi ADP + Pi Myosin->ADP_Pi Hydrolysis ActinMyosin Actin-Myosin Interaction Myosin->ActinMyosin Binding to Actin ATP ATP ATP->Myosin Binding Contraction Force Generation/ Contraction ActinMyosin->Contraction SMIFH2_myosin This compound SMIFH2_myosin->Myosin Inhibition of ATPase Activity

Caption: Intended and off-target effects of this compound.

G cluster_prep 1. Reagent Preparation cluster_assay 2. In Vitro Assay cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis PurifyProteins Purify Target Protein (Formin or Myosin) and Actin Reaction Set up Reaction Mixture: - Buffer - Actin (+/- Pyrene Label) - ATP PurifyProteins->Reaction Prepthis compound Prepare this compound Stock Solution (in DMSO) AddComponents Add Target Protein and this compound (Varying Concentrations) Prepthis compound->AddComponents Reaction->AddComponents Incubate Incubate at Controlled Temperature AddComponents->Incubate Measure Monitor Reaction Progress: - Fluorescence (Formin Assay) - Absorbance (Myosin Assay) Incubate->Measure CalculateRate Calculate Reaction Rate Measure->CalculateRate PlotData Plot Rate vs. [this compound] CalculateRate->PlotData DetermineIC50 Determine IC50 Value PlotData->DetermineIC50

References

Validating Smifh2: A Comparative Guide to Genetic Knockdown of Formins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of the pan-formin inhibitor, Smifh2, with genetic knockdown approaches for validating its on-target effects. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of experiments aimed at dissecting formin-dependent cellular processes.

The small molecule this compound is a widely used inhibitor of the formin homology 2 (FH2) domain, a conserved region responsible for the actin nucleation and elongation activity of formin proteins. By targeting this domain, this compound provides a powerful tool for acutely inhibiting a broad range of formin family members. However, the potential for off-target effects necessitates rigorous validation to ensure that observed phenotypes are a direct consequence of formin inhibition. Genetic knockdown, using techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a complementary and specific method to silence the expression of individual formin proteins. This guide will objectively compare the outcomes of this compound treatment with those of formin knockdown, providing researchers with the necessary information to confidently validate their findings.

Data Presentation: Quantitative Comparison of this compound and Formin Knockdown

The following table summarizes quantitative data from various studies, comparing the effects of this compound treatment and genetic knockdown of specific formins on key cellular processes. It is important to note that direct side-by-side comparisons within a single study are limited, and thus, these data are compiled from multiple sources. Experimental conditions such as cell type, concentration of this compound, and efficiency of knockdown may vary between studies.

Cellular Process Method Target Formin Cell Type Key Quantitative Finding Reference
Cell Migration This compound Treatment (10 µM)Pan-forminNIH 3T3 fibroblasts~50% reduction in migration rate compared to control.[1]
siRNA KnockdownFMNL1T cellsSignificant defect in 2D migration compared to control.[2][3]
siRNA KnockdownmDia1T cellsLargely unaffected 2D migration but impaired 3D migration.[2][3]
Cell Invasion This compound TreatmentPan-forminNot availableNot available
siRNA KnockdownFMNL2A375 melanoma cellsStrong inhibition of invasion in a Transwell assay.[4]
shRNA KnockdownFMNL2Breast cancer cellsReduced cell invasion in vitro and in vivo.[5]
Cytoskeletal Organization This compound Treatment (25 µM)Pan-forminFission yeastDisappearance of formin-dependent actin cables.
siRNA KnockdownmDia1Neurons20% reduction in F-actin along the axon initial segment.
Off-Target Effects of this compound This compound TreatmentMyosinsIn vitro ATPase assayIC50 of ~40 µM for skeletal muscle myosin 2.[6][7][8]
This compound TreatmentMyosinsIn vitro motility assayInhibition of actin filament gliding by myosin 2A.[6][7][9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are synthesized protocols for this compound treatment and siRNA-mediated knockdown of formins for cell culture experiments.

This compound Treatment Protocol for Cell Migration/Invasion Assays

This protocol provides a general guideline for treating cultured cells with this compound to assess its effect on cell migration or invasion.

  • Cell Seeding:

    • For a wound-healing assay, seed cells in a 6-well plate to form a confluent monolayer.

    • For a transwell migration/invasion assay, seed cells in the upper chamber of a transwell insert (e.g., 8 µm pore size) in serum-free medium. The lower chamber should contain medium with a chemoattractant (e.g., 10% FBS). For invasion assays, the transwell membrane should be coated with an extracellular matrix (ECM) like Matrigel.[11]

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentration (typically 5-25 µM) in the appropriate cell culture medium. Prepare a vehicle control with the same concentration of DMSO.

  • Treatment:

    • For wound-healing assays, create a "scratch" in the confluent monolayer with a sterile pipette tip. Wash with PBS to remove dislodged cells and then add the medium containing this compound or DMSO.

    • For transwell assays, add the this compound- or DMSO-containing medium to both the upper and lower chambers.

  • Incubation:

    • Incubate the cells for a suitable duration (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the cell type and the specific assay.

  • Data Acquisition and Analysis:

    • Wound-Healing Assay: Capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours) using a microscope. Measure the area of the wound at each time point to quantify the rate of cell migration.

    • Transwell Assay: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet). Count the number of stained cells in several fields of view to quantify migration or invasion.[12]

siRNA-Mediated Knockdown of Formins Protocol

This protocol outlines the steps for transiently knocking down a specific formin gene using siRNA.

  • siRNA Design and Preparation:

    • Select at least two validated siRNA sequences targeting the formin of interest to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.

    • Resuspend the lyophilized siRNA duplexes in RNase-free water to a stock concentration of 20-50 µM.

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare two tubes:

      • Tube A: Dilute the siRNA duplex (final concentration typically 10-50 nM) in serum-free medium (e.g., Opti-MEM).

      • Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

    • Add the transfection complexes dropwise to the cells.

  • Incubation:

    • Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal knockdown time should be determined empirically.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • Western Blotting: Lyse a portion of the cells and perform western blotting to confirm the reduction in the target formin protein levels. Use an antibody specific to the formin of interest and a loading control (e.g., GAPDH or β-actin).

    • qRT-PCR: Isolate RNA from another portion of the cells and perform quantitative real-time PCR to confirm the reduction in the target formin mRNA levels.

  • Phenotypic Assay:

    • Once knockdown is confirmed, the cells can be used in functional assays, such as migration or invasion assays, as described in the this compound protocol.

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G Formin Signaling Pathway and Points of Inhibition cluster_0 Upstream Signaling cluster_1 Formin Activation cluster_2 Downstream Effects cluster_3 Methods of Inhibition Rho GTPases (RhoA, Rac1, Cdc42) Rho GTPases (RhoA, Rac1, Cdc42) GAPs GAPs Rho GTPases (RhoA, Rac1, Cdc42)->GAPs Inactivated by Inactive Formin (autoinhibited) Inactive Formin (autoinhibited) Rho GTPases (RhoA, Rac1, Cdc42)->Inactive Formin (autoinhibited) Bind and Activate GEFs GEFs GEFs->Rho GTPases (RhoA, Rac1, Cdc42) Activate Active Formin Active Formin Inactive Formin (autoinhibited)->Active Formin Actin Polymerization (Filament Elongation) Actin Polymerization (Filament Elongation) Active Formin->Actin Polymerization (Filament Elongation) Nucleates and Elongates Actin Monomers Actin Monomers Actin Monomers->Actin Polymerization (Filament Elongation) Cytoskeletal Structures (Stress fibers, Filopodia) Cytoskeletal Structures (Stress fibers, Filopodia) Actin Polymerization (Filament Elongation)->Cytoskeletal Structures (Stress fibers, Filopodia) This compound This compound This compound->Active Formin Inhibits FH2 domain siRNA/shRNA siRNA/shRNA siRNA/shRNA->Inactive Formin (autoinhibited) Degrades mRNA

Caption: Formin signaling and inhibition points.

G Experimental Workflow: this compound vs. Formin Knockdown cluster_0 This compound Treatment cluster_1 Formin Knockdown (siRNA) Seed Cells Seed Cells Prepare this compound Prepare this compound Seed Cells->Prepare this compound Treat Cells Treat Cells Prepare this compound->Treat Cells Incubate (6-24h) Incubate (6-24h) Treat Cells->Incubate (6-24h) Phenotypic Assay Phenotypic Assay Incubate (6-24h)->Phenotypic Assay Seed Cells_kd Seed Cells Transfect with siRNA Transfect with siRNA Seed Cells_kd->Transfect with siRNA Incubate (24-72h) Incubate (24-72h) Transfect with siRNA->Incubate (24-72h) Validate Knockdown Validate Knockdown Incubate (24-72h)->Validate Knockdown Phenotypic Assay_kd Phenotypic Assay Validate Knockdown->Phenotypic Assay_kd

Caption: Comparing experimental workflows.

Discussion and Recommendations

The primary advantage of this compound is its ability to induce rapid and reversible inhibition of a broad spectrum of formin proteins, allowing for the study of acute effects on cellular processes. This is particularly useful when functional redundancy among the 15 mammalian formins might mask the phenotype of a single formin knockdown. However, the utility of this compound is tempered by its known off-target effects. Notably, this compound has been shown to inhibit members of the myosin superfamily, with IC50 values in a similar range to those for formin inhibition.[6][7][9][10] This is a critical consideration, as many formin-dependent processes, such as cell migration and cytokinesis, are also reliant on myosin activity.

Genetic knockdown, in contrast, offers high specificity for the targeted formin, thereby avoiding the issue of off-target effects. However, knockdown approaches are not without their own limitations. These include the potential for incomplete silencing, the time required to achieve sufficient knockdown, and the possibility of compensatory upregulation of other formin family members.

To confidently validate this compound results, a multi-pronged approach is recommended:

  • Use Multiple siRNA Sequences: To control for off-target effects of the siRNA itself, use at least two independent siRNA sequences targeting the same formin.

  • Rescue Experiments: In knockdown cells, re-express an siRNA-resistant form of the target formin. Restoration of the wild-type phenotype would provide strong evidence that the observed effects are specifically due to the loss of that formin.

  • Consider Off-Target Effects: When interpreting this compound data, always consider the potential contribution of its effects on myosins and other potential off-targets. If possible, use complementary inhibitors that target myosin activity to dissect the relative contributions of formins and myosins to the observed phenotype.

References

Orthogonal Approaches to Confirm Smifh2-Based Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smifh2 is a widely utilized small molecule inhibitor of formin homology 2 (FH2) domains, instrumental in elucidating the roles of formin-mediated actin polymerization in various cellular processes. However, accumulating evidence reveals that this compound exhibits significant off-target effects, most notably the inhibition of several members of the myosin superfamily.[1][2] This multi-target activity necessitates the use of orthogonal approaches to validate and confidently interpret findings derived from this compound treatment. This guide provides a comparative overview of key orthogonal strategies, complete with experimental data and detailed protocols, to aid researchers in designing robust validation experiments.

Understanding the Challenge: this compound's Dual Specificity

This compound was initially identified as a specific inhibitor of formin-driven actin polymerization, with IC50 values typically ranging from 5 to 15 µM for different formins.[3][4] However, subsequent studies have demonstrated that this compound also inhibits the ATPase activity of non-muscle myosin IIA and skeletal muscle myosin II with an IC50 of approximately 40-50 µM.[1][2][5] Furthermore, this compound can inhibit other myosin isoforms, in some cases more efficiently than it inhibits formins.[1][2] This dual specificity can lead to confounding results, as both formins and myosins are key regulators of the actin cytoskeleton.

Comparative Data on this compound Inhibition

The following table summarizes the inhibitory concentrations of this compound against its primary targets (formins) and key off-targets (myosins).

TargetAssayIC50 (µM)Reference
Formins
mDia1Pyrene-actin polymerization~15[4]
Cdc12Profilin-actin elongation~4.0[4]
mDia2Profilin-actin elongation~4.0[4]
Various human forminsPyrene-actin polymerization5-15[6]
Myosins
Non-muscle myosin IIAActin-activated ATPase~50[5]
Rabbit skeletal muscle myosin IIActin-activated ATPase~40[1][2]

Orthogonal Validation Strategies

To dissect the specific contributions of formins from the off-target effects of this compound, a combination of genetic, biochemical, and alternative pharmacological approaches is recommended.

Genetic Approaches: Precision Targeting of Formins

Genetic manipulation offers the most specific method to probe the function of individual formin proteins, thereby providing a direct comparison to the broader effects observed with this compound.

  • RNA interference (RNAi) and CRISPR-Cas9: These technologies allow for the transient knockdown or stable knockout of specific formin genes.[7] By comparing the phenotype of formin-depleted cells to that of this compound-treated cells, researchers can ascertain the extent to which the observed effects are truly formin-dependent.

  • Rescue Experiments: A powerful validation tool involves re-introducing a formin gene into a knockout or knockdown cell line. A successful rescue of the phenotype observed with genetic depletion, but not the phenotype from this compound treatment in a control cell line, would strongly argue for this compound off-target effects.

cluster_genetic Genetic Approaches start Hypothesized this compound-induced Phenotype rnai RNAi/CRISPR Knockdown/Knockout of Specific Formin Gene(s) start->rnai phenotype_comparison Compare Phenotypes rnai->phenotype_comparison rescue Rescue Experiment: Re-express Formin phenotype_comparison->rescue If phenotypes match conclusion Confirm Formin-Specific Role rescue->conclusion

Caption: Workflow for genetic validation of this compound findings.

Biochemical Assays: In Vitro Target Engagement

Biochemical assays provide a controlled environment to directly measure the inhibitory activity of this compound on purified proteins, allowing for a clear distinction between its effects on formins and myosins.

  • Pyrene-Actin Polymerization Assay: This assay is used to quantify the ability of formins to nucleate and elongate actin filaments. The inhibition of this process by this compound is a direct measure of its effect on formin activity.

  • Actin-Activated ATPase Assay: This assay measures the rate of ATP hydrolysis by myosins in the presence of actin. Inhibition of this activity by this compound directly demonstrates its impact on myosin motor function.[1][2]

  • Gliding Actin in Vitro Motility Assay: This assay visualizes the movement of fluorescently labeled actin filaments propelled by surface-adhered myosin motors. Inhibition of this movement by this compound provides a direct measure of its effect on the contractile function of myosin.[1][2]

  • Protein Preparation: Purify the formin protein of interest (typically a construct containing the FH1 and FH2 domains). Prepare pyrene-labeled G-actin.

  • Reaction Mixture: In a fluorometer cuvette, combine G-actin, profilin (if studying profilin-actin assembly), and the purified formin protein.

  • Initiate Polymerization: Add polymerization buffer (containing ATP and MgCl2) to initiate actin polymerization.

  • Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time. The slope of this curve represents the rate of actin polymerization.

  • Inhibition: Repeat the assay in the presence of varying concentrations of this compound to determine the IC50 value.

Alternative Pharmacological Inhibitors

While this compound is a pan-formin inhibitor, exploring structurally and mechanistically different inhibitors can help to confirm that the observed cellular effects are due to formin inhibition rather than a specific off-target effect of this compound. The development of more specific formin inhibitors is an active area of research.

Advanced Microscopy Techniques

Live-cell imaging techniques can provide dynamic information about the effects of this compound on the cytoskeleton.

  • Fluorescence Recovery After Photobleaching (FRAP): FRAP can be used to measure the turnover of fluorescently tagged formins or actin at specific cellular structures. Changes in the recovery dynamics after this compound treatment can provide insights into its effect on formin-mediated actin dynamics.

Formin Signaling Pathway

Formins are regulated by Rho GTPases and act downstream to influence both the actin and microtubule cytoskeletons. Understanding this pathway is crucial for interpreting the effects of this compound.

cluster_pathway Formin Signaling Pathway rho_gtpase Active Rho GTPase (e.g., RhoA, Cdc42, Rac1) formin Inactive Formin (Autoinhibited) rho_gtpase->formin Binds to GBD/DID active_formin Active Formin formin->active_formin Conformational Change f_actin F-actin Polymerization active_formin->f_actin Nucleation & Elongation microtubules Microtubule Dynamics active_formin->microtubules Regulation actin G-actin actin->f_actin profilin_actin Profilin-Actin profilin_actin->f_actin cellular_processes Cellular Processes (Migration, Adhesion, Cytokinesis) f_actin->cellular_processes microtubules->cellular_processes

Caption: Simplified diagram of the formin signaling pathway.

Conclusion

References

A Head-to-Head Comparison: SMIFH2 Versus Genetic Approaches for Interrogating Formin Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of formin proteins in cellular processes, the choice between chemical inhibition and genetic manipulation is a critical one. This guide provides an objective comparison of the widely used small molecule inhibitor SMIFH2 and various genetic techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for studying formin function.

Formins are a family of proteins that play a pivotal role in regulating the actin cytoskeleton, influencing essential cellular activities such as cell polarity, migration, and cytokinesis.[1] Understanding their function is paramount, and two primary methodologies have emerged as mainstays in the field: the use of the pan-formin inhibitor this compound and genetic approaches like siRNA, shRNA, and CRISPR/Cas9-mediated gene editing. Each approach presents a unique set of advantages and limitations that must be carefully considered in the context of the specific research question.

At a Glance: this compound vs. Genetic Approaches

FeatureThis compound (Small Molecule Inhibitor)Genetic Approaches (siRNA, shRNA, CRISPR)
Mechanism of Action Rapid and reversible inhibition of the formin FH2 domain, preventing actin nucleation and elongation.[2]Downregulation of gene expression (siRNA/shRNA) or permanent gene disruption (CRISPR).[3][4]
Speed of Onset Rapid (minutes to hours).[5]Slower (hours to days for knockdown, longer for stable knockout lines).
Reversibility Reversible upon washout in many cellular contexts.[5]Knockdown can be transient, but knockout is permanent.
Specificity Pan-formin inhibitor; significant off-target effects on myosins and other proteins have been reported.[2][6][7]High on-target specificity, but potential for off-target effects exists and requires careful validation.[8][9]
Dose-Dependence Effects are dose-dependent, allowing for titration of inhibition.[2]Efficiency of knockdown/knockout can be variable and requires optimization.[10][11]
Functional Redundancy Circumvents functional redundancy by inhibiting multiple formins simultaneously.[5]Can be used to target specific formin isoforms, but redundancy can mask phenotypes.
Applications Acute inhibition studies, dissecting rapid cytoskeletal dynamics.Long-term loss-of-function studies, investigating the roles of specific formin isoforms.

Quantitative Comparison of Inhibitory Concentrations

A critical aspect of utilizing this compound is understanding its potency against formins and its potential off-target interactions. The following table summarizes key IC50 values for this compound against various formins and myosins.

TargetMethodIC50 (µM)Reference
Formins
mDia1 (actin nucleation)Pyrene-actin polymerization assay~5-15[2]
mDia1 (actin elongation)TIRF microscopy4.0[5]
mDia1 (barbed end binding)TIRF microscopy~30[5]
Human DIAPH1Pyrene-actin polymerization assay~10-20[12]
Human DIAPH2Pyrene-actin polymerization assay~10-20[12]
Human INF2Pyrene-actin polymerization assay~10-20[12]
Human FMNL3Pyrene-actin polymerization assay~10-20[12]
Human FMN2Pyrene-actin polymerization assay~10-20[12]
Human DAAM2Pyrene-actin polymerization assay~10-20[12]
Myosins (Off-Target)
Non-muscle myosin IIA (ATPase activity)In vitro ATPase assay~50[2][13]
Bovine myosin 10 (ATPase activity)In vitro ATPase assay~15[13]
Drosophila myosin 7a (ATPase activity)In vitro ATPase assay~30[13]
Drosophila myosin 5 (ATPase activity)In vitro ATPase assay~2[2][12]

Experimental Protocols

To facilitate the practical application of these methodologies, detailed protocols for key experiments are provided below.

In Vitro Actin Polymerization Assay using Pyrene-Labeled Actin

This assay is fundamental for assessing the direct inhibitory effect of this compound on formin-mediated actin assembly.

Materials:

  • Purified formin protein (e.g., FH1FH2 domains)

  • Monomeric actin (G-actin), with a percentage labeled with pyrene iodoacetamide

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 1 mM DTT

  • 10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0

  • This compound stock solution in DMSO

  • DMSO (vehicle control)

  • Fluorometer with excitation at 365 nm and emission at 407 nm

Procedure:

  • Actin Preparation: Prepare a working stock of G-actin in G-buffer, containing 5-10% pyrene-labeled actin. Keep on ice.

  • Reaction Mix Preparation: In a microcentrifuge tube on ice, prepare the reaction mix containing the purified formin protein at the desired concentration in G-buffer.

  • Inhibitor/Vehicle Addition: Add this compound or an equivalent volume of DMSO to the reaction mix. Incubate for 5-10 minutes on ice.

  • Initiate Polymerization: Transfer the reaction mix to a fluorometer cuvette. To initiate polymerization, add 1/10th volume of 10x Polymerization Buffer and mix quickly.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to actin polymerization.

Cell Migration Wound Healing Assay

This assay is used to assess the effect of formin inhibition (either by this compound or genetic knockdown) on collective cell migration.

Materials:

  • Cultured cells of interest grown to a confluent monolayer in a multi-well plate

  • Sterile p200 pipette tip or a wound healing insert

  • Cell culture medium

  • This compound or transfection reagents for siRNA

  • Microscope with live-cell imaging capabilities or a standard microscope for endpoint analysis

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to grow to a confluent monolayer.

  • Treatment (this compound): Treat the cells with the desired concentration of this compound or DMSO for the desired duration before creating the wound.

  • Treatment (siRNA): Transfect cells with siRNA targeting a specific formin or a non-targeting control siRNA according to the manufacturer's protocol. Allow sufficient time for knockdown (typically 48-72 hours).

  • Creating the Wound: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or by removing the wound healing insert.

  • Image Acquisition: Immediately after creating the wound, wash the cells gently with fresh medium to remove detached cells and acquire the initial image (t=0).

  • Monitoring Migration: Incubate the plate at 37°C and 5% CO2. Acquire images of the same field of view at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

  • Data Analysis: Measure the area of the cell-free gap at each time point. The rate of wound closure is a measure of collective cell migration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental steps is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate a key formin signaling pathway and a typical experimental workflow.

Formin_Signaling_Pathway cluster_autoinhibited Autoinhibited Formin cluster_active Active Formin RhoGTP Active Rho GTPase (e.g., RhoA, Rac1, Cdc42) GBD GTPase-Binding Domain (GBD) RhoGTP->GBD Binds and relieves autoinhibition DID Diaphanous Inhibitory Domain (DID) DAD Diaphanous Autoregulatory Domain (DAD) DID->DAD Interaction FH1 FH1 Domain ProfilinActin Profilin-Actin Complexes FH1->ProfilinActin Recruits FH2 FH2 Domain ActinNucleation Actin Nucleation & Elongation FH2->ActinNucleation Mediates ProfilinActin->FH2 Delivers actin monomers

Caption: Rho GTPase-mediated activation of diaphanous-related formins.

Experimental_Workflow start Start: Choose Approach This compound This compound Inhibition start->this compound genetic Genetic Approach (siRNA/CRISPR) start->genetic invitro In Vitro Assay (Actin Polymerization) This compound->invitro incell In Cell Assay (e.g., Migration) This compound->incell genetic->incell data Data Acquisition & Analysis invitro->data incell->data conclusion Conclusion data->conclusion

Caption: A generalized workflow for studying formin function.

Conclusion: Choosing the Right Tool for the Job

The decision to use this compound or genetic approaches for studying formin function is not a matter of one being definitively superior to the other, but rather which tool is best suited for the experimental question at hand.

This compound is an invaluable tool for acute and rapid inhibition of formin activity, allowing researchers to probe the immediate consequences of formin inactivation on dynamic cellular processes. Its pan-formin activity can be advantageous for overcoming functional redundancy. However, the well-documented off-target effects, particularly on myosins, necessitate careful experimental design, including the use of appropriate controls and, where possible, validation with alternative methods.

Genetic approaches , such as siRNA and CRISPR/Cas9, offer high specificity for targeting individual formin isoforms, making them ideal for long-term loss-of-function studies and for dissecting the specific roles of different formins. While the onset of the effect is slower, and functional redundancy can be a challenge, these methods provide a more targeted and often cleaner system for studying the function of a single gene product.

Ultimately, a multi-faceted approach that combines the temporal advantages of chemical inhibitors like this compound with the specificity of genetic tools will provide the most comprehensive and robust understanding of the complex and vital functions of the formin family of proteins.

References

Comparative Analysis of Smifh2's Effects in Different Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule inhibitor Smifh2 across various cell types. This compound is widely used to probe the function of formin proteins, which are key regulators of the actin cytoskeleton. However, its effects can vary significantly depending on the cell line and experimental conditions. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to aid in the design and interpretation of experiments involving this compound.

Mechanism of Action and Off-Target Effects

This compound was initially identified as a specific inhibitor of formin homology 2 (FH2) domains, disrupting formin-mediated actin polymerization.[1][2] It has been shown to be active against several types of formins from different species.[3][4] However, emerging evidence reveals that this compound also exhibits off-target effects, most notably inhibiting members of the myosin superfamily.[3][4][5] Studies have demonstrated that this compound can inhibit the ATPase activity of myosins, including non-muscle myosin IIA, and interfere with their ability to translocate actin filaments.[3][4][5] This multi-target nature of this compound necessitates careful interpretation of experimental results.[3][6] Additionally, in some cell lines, this compound has been shown to reduce the levels of p53 and p300 in a proteasome-independent manner.[7]

Comparative Effects on Cellular Processes

The cellular response to this compound is highly context-dependent, with different cell types exhibiting varied sensitivities and phenotypic outcomes. Below is a summary of its effects on cell proliferation, migration, and cytotoxicity.

Quantitative Data Summary
Cell LineProcessConcentrationObserved EffectReference
U2OS (Human Osteosarcoma)Cytoskeleton25 µMInduces dynamic remodeling of actin and microtubules.[7]
Migration25 µMIncreased cell migration between 3 and 5 hours of treatment.[4][5]
Cytotoxicity>25 µMDramatic cytotoxic effects and cell death.[5]
HCT116 (Human Colon Carcinoma)CytoskeletonNot specifiedDisrupted cycles of actin and microtubule depolymerization and repolymerization.[6]
p53 levels25 µMDownregulation of p53 became evident at 2 hours.[5]
NIH3T3 (Mouse Embryonic Fibroblast)Migration10 µMHalved the migration speed.[3]
Stress Fibers10 µMReduced percentage of cells with thick stress fibers.[3]
Cell Growth30 µMFully arrested cell growth.[3]
CytotoxicityHigh concentrationsExhibited cytotoxicity.[4][6]
REF52 (Rat Embryonic Fibroblast)Stress Fiber Contractility30 µMInhibition of stress fiber contractility.[8]
HFF (Human Foreskin Fibroblast)Myosin II Filament Movement12.5, 25, 50 µMDose-dependent reduction in the centripetal movement of myosin II filaments.[9]
A539 (Human Lung Carcinoma)Cytotoxicity75 µMIC50 value for cytotoxicity.[3]
Mouse Oocytes Maturation100 µMSignificantly decreased oocyte maturation.[10]
Maturation500 µMCompletely blocked oocyte maturation.[10]

Key Experimental Protocols

Reproducibility and accurate interpretation of data rely on standardized experimental procedures. Below are summarized methodologies for key assays used to characterize the effects of this compound.

Cell Culture and this compound Treatment
  • Cell Seeding: Cells are typically seeded at a density of 5x10^4 cells/mL on appropriate culture vessels, which may be coated with extracellular matrix proteins like fibronectin to facilitate attachment and spreading.[8]

  • This compound Preparation: this compound is usually dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[10] This stock is then diluted in culture medium to the final desired concentration for treating the cells. Control cells should be treated with an equivalent concentration of DMSO.

  • Treatment Duration: Incubation times with this compound can range from minutes for observing acute effects on the cytoskeleton (e.g., 10 minutes for stress fiber contractility) to several hours or days for assessing effects on cell proliferation and migration.[5][8]

Cytoskeleton and Myosin Motility Assays
  • Immunofluorescence Staining: To visualize the actin cytoskeleton and microtubules, cells are fixed, permeabilized, and stained with fluorescently labeled phalloidin (for F-actin) and antibodies against tubulin.

  • Permeabilized Cell Assays: To study the direct effects on the actomyosin cytoskeleton, cells can be permeabilized with detergents like Triton X-100 to remove soluble components.[11] The remaining cytoskeleton can then be induced to contract by the addition of ATP, and the effect of this compound on this contraction can be measured.[11]

  • In Vitro Motility Assays: The effect of this compound on myosin activity can be assessed using in vitro gliding actin motility assays, where the movement of fluorescently labeled actin filaments over a bed of myosin motors is observed.[5]

Cell Migration Assays
  • Wound Healing Assay: A scratch is made in a confluent cell monolayer, and the rate at which the cells migrate to close the "wound" is monitored over time in the presence or absence of this compound.

  • Transwell Migration Assay: Cells are seeded in the upper chamber of a transwell insert, and their migration through a porous membrane towards a chemoattractant in the lower chamber is quantified.

  • Time-Lapse Microscopy: Live-cell imaging allows for the tracking of individual cell movements over time, providing quantitative data on migration speed, displacement, and directionality.[4]

Proliferation and Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter provides a straightforward measure of cell proliferation.

  • Flow Cytometry: Cell cycle distribution can be analyzed by staining cells with a DNA-binding dye (e.g., propidium iodide) and analyzing them by flow cytometry.

Visualizing Pathways and Workflows

This compound's Dual Inhibition Pathway

Smifh2_Mechanism cluster_formin Formin Inhibition cluster_myosin Myosin Inhibition (Off-Target) This compound This compound FH2 FH2 Domain This compound->FH2 inhibits ATPase ATPase Activity This compound->ATPase inhibits Formins Formin Proteins (e.g., mDia1, FMNL1) Formins->FH2 contains Actin_Polymerization Actin Nucleation & Elongation FH2->Actin_Polymerization promotes Actin_Cytoskeleton_F Organized Actin Structures (Stress Fibers, Filopodia) Actin_Polymerization->Actin_Cytoskeleton_F Cellular_Processes Altered Cellular Processes (Migration, Proliferation, Morphology) Actin_Cytoskeleton_F->Cellular_Processes Myosins Myosin Superfamily (e.g., Myosin IIA) Myosins->ATPase possesses Actomyosin_Contraction Actomyosin Contractility ATPase->Actomyosin_Contraction drives Actin_Cytoskeleton_M Cellular Tension & Movement Actomyosin_Contraction->Actin_Cytoskeleton_M Actin_Cytoskeleton_M->Cellular_Processes

Caption: this compound's dual inhibitory action on formins and myosins.

General Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_assays Phenotypic & Mechanistic Assays start Select Cell Type(s) culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment control Vehicle Control (DMSO) culture->control migration Migration/Invasion Assays (Wound Healing, Transwell) treatment->migration proliferation Proliferation/Viability Assays (MTT, Cell Counting) treatment->proliferation cytoskeleton Cytoskeletal Analysis (Immunofluorescence) treatment->cytoskeleton biochemical Biochemical Assays (Western Blot for p53, etc.) treatment->biochemical control->migration control->proliferation control->cytoskeleton control->biochemical analysis Data Acquisition & Analysis migration->analysis proliferation->analysis cytoskeleton->analysis biochemical->analysis interpretation Interpretation of Results (Considering On- and Off-Target Effects) analysis->interpretation

Caption: A generalized workflow for investigating the effects of this compound.

Conclusion and Recommendations

This compound remains a valuable tool for studying the roles of formins in various cellular processes. However, its off-target effects on myosins and other proteins necessitate a cautious and multi-faceted approach to data interpretation. The significant variability in cellular responses to this compound across different cell types underscores the importance of cell-line-specific dose-response and time-course experiments. Researchers should consider using complementary approaches, such as siRNA-mediated knockdown of specific formins, to validate findings obtained with this compound. This comparative guide, by consolidating available quantitative data and outlining key experimental considerations, aims to facilitate more robust and reproducible research in this area.

References

Navigating the Formin Inhibitor Landscape: A Comparative Guide to SMIFH2 and Novel Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the selective modulation of actin dynamics is paramount. Formin proteins, key regulators of actin nucleation and elongation, have emerged as critical targets. For years, the small molecule SMIFH2 has been the go-to tool for broadly inhibiting formin activity. However, its limitations, including off-target effects, have spurred the development of more specific inhibitors. This guide provides a detailed comparison of the efficacy of this compound with novel formin inhibitors, supported by experimental data and protocols to aid in the selection of the most appropriate tool for research needs.

At a Glance: this compound vs. Novel Formin Inhibitors

This compound (Small Molecule Inhibitor of FH2 domains) is a cell-permeable compound that acts as a pan-formin inhibitor by targeting the conserved formin homology 2 (FH2) domain.[1] It has been instrumental in elucidating the roles of formins in various cellular processes, from cell division to migration.[1] However, its broad activity and off-target effects necessitate a careful interpretation of experimental results. A notable alternative is a quinoxaline-based inhibitor that demonstrates isoform selectivity for the mDia subfamily of formins.

Comparative Efficacy of Formin Inhibitors

The efficacy of formin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro actin polymerization assays. Below is a summary of the available data for this compound and a novel mDia-selective inhibitor.

InhibitorTarget Formin(s)IC50 (µM)Key Characteristics & Limitations
This compound Pan-formin (mDia1, mDia2, FMNL1, INF2, etc.)5 - 15Broad-spectrum inhibitor.[1] Off-target effects: Notably inhibits members of the myosin superfamily, in some cases more potently than formins (e.g., Drosophila myosin 5, IC50 ≈ 2 µM).[2] This can complicate the interpretation of cellular phenotype studies.
Quinoxaline-based Inhibitor (Compound 2.3) mDia1, mDia22.6 (for mDia1)Isoform-selective; does not inhibit mDia3 at tested concentrations.[3][4] Shows partial inhibition of INF2 and FRL1 (FMNL1) at higher, non-saturating concentrations.[4] Limitation: Low aqueous solubility has hampered its use in cell-based assays.[3]

Note: The development of potent and selective inhibitors for other formin subfamilies, such as the FMNL group, is an ongoing area of research, and as of now, specific small molecule inhibitors with detailed efficacy data are not widely available.

Visualizing the Mechanism of Action

To understand how these inhibitors interfere with cellular processes, it is helpful to visualize their point of action within a simplified signaling pathway that leads to actin cytoskeleton remodeling.

G Simplified Signaling Pathway of Formin-Mediated Actin Polymerization cluster_0 Upstream Signaling cluster_1 Formin Activation cluster_2 Actin Polymerization Rho GTPases Rho GTPases Autoinhibited Formin (e.g., mDia) Autoinhibited Formin (e.g., mDia) Rho GTPases->Autoinhibited Formin (e.g., mDia) activates Active Formin Active Formin Autoinhibited Formin (e.g., mDia)->Active Formin conformational change Actin Filament (F-actin) Actin Filament (F-actin) Active Formin->Actin Filament (F-actin) nucleates & elongates G-actin + Profilin G-actin + Profilin G-actin + Profilin->Active Formin Cellular Processes\n(Migration, Cytokinesis, etc.) Cellular Processes (Migration, Cytokinesis, etc.) Actin Filament (F-actin)->Cellular Processes\n(Migration, Cytokinesis, etc.) This compound This compound This compound->Active Formin inhibits (pan-formin) Quinoxaline Inhibitor Quinoxaline Inhibitor Quinoxaline Inhibitor->Active Formin inhibits (mDia1/2 selective)

A simplified diagram of formin activation and inhibition.

Experimental Protocols

Accurate comparison of inhibitor efficacy relies on standardized experimental procedures. Below are detailed methodologies for key assays cited in the evaluation of formin inhibitors.

Pyrene-Actin Polymerization Assay

This is the gold-standard in vitro assay to measure the effect of inhibitors on formin-mediated actin assembly. The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer, allowing for real-time monitoring of polymerization.

Workflow:

G Workflow for Pyrene-Actin Polymerization Assay start Start prep Prepare Mg-ATP-actin (5-10% pyrene-labeled) in G-buffer start->prep mix Prepare reaction mix: - Formin protein - Profilin (optional) - Test inhibitor (e.g., this compound) or DMSO control prep->mix initiate Initiate polymerization by adding polymerization buffer (e.g., KMEI) mix->initiate measure Measure fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm) initiate->measure analyze Analyze data: - Plot fluorescence vs. time - Calculate polymerization rate - Determine IC50 values measure->analyze end End analyze->end

A flowchart of the pyrene-actin polymerization assay.

Detailed Steps:

  • Actin Preparation: Monomeric actin is purified and labeled with pyrene iodoacetamide. Typically, a 5-10% labeling ratio is used. Gel-filtered actin is stored in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.2 mM DTT). Before the assay, Ca-ATP-actin is converted to Mg-ATP-actin by incubation with EGTA and MgCl2.[5]

  • Reaction Setup: In a 96-well plate, the formin protein (e.g., recombinant FH1FH2 domains) is mixed with the inhibitor at various concentrations (or DMSO as a control). Profilin is often included as it is the physiological partner for the FH1 domain.

  • Initiation: The reaction is initiated by adding the Mg-ATP-actin monomers and a polymerization-inducing buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0) to the reaction wells.[5]

  • Measurement: Fluorescence is monitored immediately at 25°C using a plate reader with appropriate excitation and emission wavelengths (approx. 365 nm and 407 nm, respectively).[6]

  • Data Analysis: The rate of actin polymerization is determined from the slope of the linear portion of the fluorescence curve. IC50 values are calculated by plotting the polymerization rate against the inhibitor concentration.

Cell Migration/Invasion Assay (Boyden Chamber Assay)

This assay assesses the functional consequence of formin inhibition on cell motility.

Detailed Steps:

  • Chamber Setup: Cell culture inserts with a porous membrane (e.g., 8.0 µm pores) are placed in a multi-well plate. For invasion assays, the membrane is coated with an extracellular matrix protein like Matrigel®.[7]

  • Cell Seeding: Cells are serum-starved, harvested, and resuspended in serum-free medium containing the formin inhibitor or a vehicle control. The cell suspension is then added to the upper chamber of the insert.

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell migration.[8]

  • Incubation: The plate is incubated for a period sufficient to allow cell migration or invasion (typically 12-48 hours).[9]

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with Crystal Violet or DAPI), and counted using a microscope.[8]

In Vitro Motility Assay (Actin Gliding Assay)

This assay is crucial for evaluating off-target effects of formin inhibitors on myosin motor activity.

Detailed Steps:

  • Flow Chamber Preparation: A flow chamber is constructed using a glass slide and a coverslip. The surface is coated with nitrocellulose, to which myosin motor proteins are adsorbed.[10]

  • Myosin Immobilization: A solution containing myosin is introduced into the chamber and allowed to adhere to the surface.

  • Blocking: Unbound sites on the surface are blocked with a protein like bovine serum albumin (BSA) to prevent non-specific binding of actin.

  • Actin Introduction: Fluorescently labeled actin filaments (e.g., rhodamine-phalloidin labeled) are introduced into the chamber along with an ATP-containing motility buffer and the inhibitor being tested.[10]

  • Visualization and Analysis: The movement of actin filaments, propelled by the myosin motors, is observed using fluorescence microscopy. The velocity of filament gliding is measured to determine the effect of the inhibitor on myosin activity.[10][11]

Conclusion and Future Directions

This compound remains a valuable tool for the general inhibition of formin activity, provided its off-target effects on the myosin superfamily are carefully considered and controlled for in experimental designs. The development of the quinoxaline-based mDia1/2 selective inhibitor represents a significant step towards dissecting the specific roles of different formin isoforms. However, its poor solubility currently limits its application in cellular studies, highlighting a key challenge in the field.

The future of formin-targeted research lies in the development of a broader palette of highly potent and isoform-selective inhibitors, particularly for understudied subfamilies like the FMNLs. Such tools will be indispensable for untangling the complex and often redundant functions of the 15 mammalian formins in health and disease, and for validating specific formins as viable therapeutic targets. Researchers are encouraged to employ a multi-faceted approach, combining in vitro biochemical assays with carefully designed cell-based experiments, to accurately interpret the effects of any formin inhibitor.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Smifh2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Smifh2, a widely used formin inhibitor. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

This compound: Key Safety and Handling Data

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 377.21 g/mol [1]
Appearance Light yellow to yellow-green or dark deep green solid powder
Solubility DMSO: 20-100 mg/mL[2]
WaterInsoluble
EthanolInsoluble
Storage Temperature 2-8°C, protect from light
Acute Toxicity (Oral) Toxic if swallowed (Category 3)[3]
IC50 (mDia1) ~15 µM[2]

Experimental Protocols: Disposal of this compound

Proper disposal of this compound, as with any hazardous chemical, requires a multi-step approach to minimize risk to personnel and the environment. The following protocol outlines the necessary steps for safe disposal.

Personal Protective Equipment (PPE) Required:

  • Gloves: Wear double chemotherapy gloves or other appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

Disposal Procedure:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, absorbent pads) must be collected in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound (e.g., unused solutions) should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard ("Toxic").

    • Include the accumulation start date and the name of the principal investigator or laboratory.

  • Storage of Waste:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Waste Pickup:

    • Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE.

  • Containment: Use a chemical spill kit to absorb and contain the spill.

  • Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from waste generation to final pickup.

Smifh2_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs EHS Procedures A Waste Generation (Solid & Liquid) B Segregate Waste (Separate Containers) A->B Step 1 C Label Containers ('Hazardous Waste', 'this compound', 'Toxic') B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Request Waste Pickup D->E Step 4 F EHS Collection E->F Final Step

Caption: Workflow for the proper disposal of this compound waste.

By following these guidelines, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Smifh2
Reactant of Route 2
Smifh2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.